Product packaging for Linoleamide(Cat. No.:CAS No. 3999-01-7)

Linoleamide

Katalognummer: B162930
CAS-Nummer: 3999-01-7
Molekulargewicht: 279.5 g/mol
InChI-Schlüssel: SFIHQZFZMWZOJV-HZJYTTRNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Linoleamide is a fatty amide obtained from linoleic acid. It has a role as a human metabolite. It is functionally related to a linoleic acid.
This compound has been reported in Averrhoa bilimbi and Euglena gracilis with data available.
C18-H33-N-O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33NO B162930 Linoleamide CAS No. 3999-01-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIHQZFZMWZOJV-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042098
Record name Linoleamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3999-01-7, 3072-13-7
Record name Linoleamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3999-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,12-Octadecadienamide, (9Z,12Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Linoleamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9Z,12Z)-octadeca-9,12-dien-1-amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINOLEAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5340S2UXSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Linoleamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Linoleamide: An Endogenous Sleep-Inducing Lipid - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleamide, an endogenous fatty acid amide, has emerged as a significant signaling molecule with potent sleep-inducing properties. Structurally similar to the well-characterized endocannabinoid anandamide, this compound's mechanism of action involves the modulation of intracellular calcium levels and potential interactions with the endocannabinoid system. This technical guide provides a comprehensive overview of the current understanding of this compound as a somnogenic lipid, with a focus on its biochemical mechanisms, quantitative effects on sleep architecture, and the experimental methodologies used to elucidate its function. This document is intended to serve as a resource for researchers and professionals in the fields of sleep science, neuropharmacology, and drug development.

Introduction

The discovery of endogenous sleep-inducing lipids has opened new avenues for understanding the complex regulation of sleep-wake cycles. This compound (cis-9,12-octadecadienamide), a primary fatty acid amide derived from linoleic acid, has been identified as one such molecule. It has been shown to induce sleep in various animal models, including cats and rats.[1][2] Its structural and functional similarities to oleamide, another well-studied sleep-inducing lipid, suggest a shared or overlapping mechanism of action. This guide will delve into the technical details of this compound's function, providing a foundation for further research and therapeutic development.

Mechanism of Action

This compound's primary mechanism of action appears to be centered on the modulation of intracellular calcium (Ca2+) signaling pathways. Additionally, its metabolism and potential receptor interactions link it to the broader endocannabinoid system.

Calcium Signaling Pathway

Studies have demonstrated that this compound induces a significant increase in intracellular Ca2+ concentrations.[1][2] This effect is achieved through a dual mechanism:

  • Internal Ca2+ Release: this compound triggers the release of Ca2+ from the endoplasmic reticulum (ER) stores.[1][2] This process appears to be independent of the inositol 1,4,5-trisphosphate (IP3) pathway, a common route for Ca2+ mobilization.[1][2]

  • Capacitative Ca2+ Entry: The depletion of ER Ca2+ stores by this compound subsequently activates store-operated calcium channels (SOCCs) on the plasma membrane, leading to an influx of extracellular Ca2+.[1]

The elevation of intracellular Ca2+ is a critical event in many neuronal processes, and in the context of sleep, it is hypothesized to modulate neuronal excitability and promote a state conducive to sleep.

Linoleamide_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ca_ext Ca²⁺ SOCC Store-Operated Calcium Channel (SOCC) Ca_cyt [Ca²⁺]i ↑ SOCC->Ca_cyt Influx This compound This compound ER_Ca ER Ca²⁺ Store This compound->ER_Ca Triggers Release Neuronal_Modulation Modulation of Neuronal Excitability Ca_cyt->Neuronal_Modulation Sleep_Induction Sleep Induction Neuronal_Modulation->Sleep_Induction ER_Ca->SOCC ER_Ca->Ca_cyt Release

This compound-induced calcium signaling pathway.

Interaction with the Endocannabinoid System

This compound's structural similarity to anandamide suggests a potential interaction with the endocannabinoid system. The primary enzyme responsible for the degradation of fatty acid amides, including anandamide and oleamide, is Fatty Acid Amide Hydrolase (FAAH). While direct inhibition of FAAH by this compound is not as potent as with other amides, the overall regulation of fatty acid amide levels by FAAH is critical to their signaling.

Inhibition of FAAH leads to an accumulation of endogenous sleep-inducing lipids, which can enhance their effects. This interplay suggests that targeting FAAH could be a viable strategy for modulating the effects of this compound and other related compounds.

Linoleamide_Endocannabinoid_Interaction This compound This compound FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH Degradation Sleep_Induction Sleep Induction This compound->Sleep_Induction Promotes CB1_Receptor CB1 Receptor (Potential Interaction) This compound->CB1_Receptor Weak Agonist? Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites CB1_Receptor->Sleep_Induction

Interaction of this compound with the endocannabinoid system.

Quantitative Data on Sleep Effects

While this compound is recognized for its sleep-inducing properties, detailed quantitative data on its effects on sleep architecture are less abundant compared to its structural analog, oleamide. The available data for oleamide can serve as a valuable reference point, given their similar biological activities.

Table 1: Effects of Oleamide on Sleep Architecture in Rats

ParameterVehicle ControlOleamide (10 mg/kg, i.p.)Oleamide (20 mg/kg, i.p.)Reference
Sleep Latency (min) ~15-20DecreasedSignificantly Decreased[3]
Total Sleep Time (min) BaselineIncreasedSignificantly Increased[3]
Wakefulness (%) BaselineDecreasedSignificantly Decreased[4]
NREM Sleep (%) BaselineIncreasedSignificantly Increased[4]
REM Sleep (%) BaselineIncreasedIncreased[5]

Note: The values presented are qualitative summaries of findings from multiple studies. Specific quantitative changes can vary based on the experimental model and protocol.

Table 2: In Vitro Activity of this compound

ParameterValueCell LineReference
EC50 for [Ca2+]i Increase 20 µMMDCK cells[1][2]

Experimental Protocols

The following sections detail standardized protocols for investigating the sleep-inducing effects of lipids like this compound.

Animal Model and Surgical Implantation for EEG/EMG Recording
  • Animals: Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used. Animals are housed individually in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle. Food and water are provided ad libitum.

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

    • Place the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small burr holes through the skull for the placement of EEG electrodes (stainless steel screws). Typical coordinates relative to bregma are:

      • Anterior: +2.0 mm, Lateral: ±1.5 mm

      • Posterior: -3.0 mm, Lateral: ±2.0 mm

    • Implant EMG electrodes (multi-stranded stainless steel wires) into the nuchal muscles to record muscle tone.

    • Secure the electrode assembly to the skull with dental acrylic.

    • Allow a post-operative recovery period of at least 7 days before starting the experiments.

EEG_EMG_Implantation_Workflow Start Start: Animal Preparation Anesthesia Anesthesia Start->Anesthesia Stereotaxic_Fixation Stereotaxic Fixation Anesthesia->Stereotaxic_Fixation Incision Scalp Incision Stereotaxic_Fixation->Incision Drilling Drill Burr Holes for EEG Electrodes Incision->Drilling EEG_Placement EEG Electrode Implantation Drilling->EEG_Placement EMG_Placement EMG Electrode Implantation EEG_Placement->EMG_Placement Assembly_Fixation Secure Electrode Assembly with Dental Acrylic EMG_Placement->Assembly_Fixation Recovery Post-operative Recovery (≥ 7 days) Assembly_Fixation->Recovery End End: Ready for Experiment Recovery->End

Workflow for EEG/EMG electrode implantation in rats.

Sleep Recording and Data Analysis
  • Habituation: Acclimate the animals to the recording chamber and tether for at least 2-3 days before the baseline recording.

  • Baseline Recording: Record EEG and EMG signals for 24 hours to establish baseline sleep-wake patterns.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage, or intracerebroventricular infusion). The timing of administration is typically at the beginning of the light (inactive) phase.

  • Post-dosing Recording: Record EEG and EMG for at least 6-8 hours following administration.

  • Data Analysis:

    • Score the recordings in 30-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on EEG and EMG characteristics.

    • Quantify the following parameters:

      • Sleep latency (time to the first consolidated episode of NREM sleep).

      • Total time spent in wakefulness, NREM sleep, and REM sleep.

      • Number and duration of sleep/wake bouts.

      • EEG power spectral analysis for different frequency bands (delta, theta, alpha, beta).

Intracellular Calcium Measurement
  • Cell Culture: Use a suitable cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which have been shown to respond to this compound.[1][2]

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

  • Fluorometry: Use a fluorometer or a fluorescence microscope to measure the changes in fluorescence intensity upon stimulation with this compound. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

  • Experimental Conditions:

    • Perform experiments in both calcium-containing and calcium-free buffers to distinguish between intracellular release and extracellular influx.

    • Use pharmacological inhibitors (e.g., thapsigargin to deplete ER stores, U73122 to inhibit phospholipase C) to probe the specific signaling pathways involved.

Conclusion and Future Directions

This compound is a promising endogenous sleep-inducing lipid with a distinct mechanism of action involving the modulation of intracellular calcium. Its relationship with the endocannabinoid system further highlights the complexity of sleep regulation. While its somnogenic effects are well-documented qualitatively, further research is needed to establish a detailed quantitative profile of its effects on sleep architecture and to fully elucidate its receptor targets. The development of selective agonists and antagonists for the putative receptors of this compound will be crucial for advancing our understanding of its physiological role and for exploring its therapeutic potential in the treatment of sleep disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating class of signaling lipids.

References

An In-depth Technical Guide to the Physiological Functions of Linoleamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleamide, the amide of the essential fatty acid linoleic acid, is an endogenous lipid mediator implicated in a diverse array of physiological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's functions, with a focus on its mechanisms of action, involvement in key signaling pathways, and its effects on various biological systems. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant pathways to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound (9Z,12Z-octadecadienamide) is a primary fatty acid amide that has garnered significant interest due to its diverse biological activities. Structurally similar to the endocannabinoid anandamide, this compound is considered part of the expanded endocannabinoid system, or "endocannabinoidome." Its physiological roles are multifaceted, ranging from the regulation of sleep to the modulation of intracellular calcium levels and potential involvement in inflammatory and neoplastic processes. This guide aims to consolidate the existing knowledge on this compound, providing a detailed technical resource for the scientific community.

Core Physiological Functions and Mechanisms

This compound exerts its effects through various mechanisms, primarily by interacting with components of the endocannabinoid and calcium signaling pathways.

Sleep Induction

One of the earliest and most well-documented functions of this compound is its ability to induce sleep. Studies in animal models, including cats and rats, have demonstrated that administration of this compound can promote sleep. While the precise mechanisms are still under investigation, it is thought to involve the modulation of neurotransmitter systems and signaling pathways that regulate the sleep-wake cycle.

Modulation of Intracellular Calcium

This compound has been shown to induce a concentration-dependent increase in cytosolic free calcium ([Ca²⁺]i) in various cell types, including Madin-Darby canine kidney (MDCK) tubular cells[1][2]. This effect is a key aspect of its signaling function and is believed to be mediated by the release of calcium from intracellular stores, such as the endoplasmic reticulum, followed by capacitative calcium entry from the extracellular space[1][2].

Interaction with the Endocannabinoid System

As a fatty acid amide, this compound is structurally related to endocannabinoids and is a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of anandamide[3][4]. By competing for FAAH, this compound can indirectly modulate the levels of other endocannabinoids, thereby influencing cannabinoid receptor signaling. However, its direct interaction with cannabinoid receptors (CB1 and CB2) is still an area of active research.

Anti-inflammatory and Anti-cancer Potential

Emerging evidence suggests that this compound may possess anti-inflammatory and anti-cancer properties. Its role in the endocannabinoid system, which is known to regulate inflammation, supports its potential as an anti-inflammatory agent. Furthermore, studies on related fatty acid amides have shown effects on cancer cell migration and viability, suggesting a possible role for this compound in oncology research[5][6][7].

Quantitative Data Summary

The following tables summarize the available quantitative data on the physiological effects of this compound.

Table 1: Receptor and Enzyme Interactions of this compound

TargetParameterValueCell/SystemReference
Intracellular Calcium EC₅₀20 µMMDCK cells[1][2]

Note: Data on direct binding affinities to CB1, CB2, TRPV1, and specific IC₅₀/Kᵢ values for FAAH inhibition by this compound are currently limited in the scientific literature.

Signaling Pathways

This compound's physiological effects are mediated through its influence on key intracellular signaling cascades.

Calcium Signaling Pathway

This compound triggers a biphasic increase in intracellular calcium. The initial phase involves the release of Ca²⁺ from the endoplasmic reticulum, followed by a sustained phase of capacitative calcium entry through store-operated calcium channels in the plasma membrane. This elevation in cytosolic Ca²⁺ can then activate a variety of downstream effectors, including protein kinases and transcription factors, leading to changes in cellular function.

Linoleamide_Calcium_Signaling cluster_cell Cell This compound This compound PlasmaMembrane Plasma Membrane ER Endoplasmic Reticulum (ER) This compound->ER Stimulates SOCE Store-Operated Ca²⁺ Entry (SOCE) Ca_Store Ca²⁺ Store ER->SOCE Store Depletion Signal Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Release Downstream Downstream Effectors (e.g., Calmodulin, Protein Kinases) Ca_Cytosol->Downstream Activation SOCE->Ca_Cytosol Influx

This compound-induced Calcium Signaling Pathway
Endocannabinoid Signaling Pathway

This compound intersects with the endocannabinoid system primarily through its metabolism by FAAH. By acting as a competitive substrate for FAAH, this compound can increase the synaptic lifespan of other endocannabinoids like anandamide, leading to enhanced activation of cannabinoid receptors and their downstream signaling cascades.

Linoleamide_Endocannabinoid_Signaling This compound This compound FAAH FAAH This compound->FAAH Inhibition (Competitive Substrate) Anandamide Anandamide (AEA) Anandamide->FAAH Degradation CB1_R CB1 Receptor Anandamide->CB1_R Activation Downstream Downstream Signaling (e.g., ↓cAMP, MAPK activation) CB1_R->Downstream

This compound's Interaction with the Endocannabinoid System

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's physiological functions.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol is adapted from studies measuring this compound-induced calcium mobilization[1][2].

Objective: To measure changes in intracellular free calcium concentration ([Ca²⁺]i) in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

  • Fura-2 acetoxymethyl ester (Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Ionomycin

  • EGTA

  • Fluorescence spectrophotometer or microscope with dual-wavelength excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

  • Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂. Seed cells onto glass coverslips 24-48 hours before the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in DMSO to a stock concentration of 1 mM.

    • Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye dispersion.

    • Wash the cells on coverslips once with HBSS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: After loading, wash the cells three times with HBSS to remove extracellular Fura-2 AM. Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Calcium Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.

    • Continuously perfuse the cells with HBSS.

    • Alternately excite the cells at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

    • Apply this compound at various concentrations by adding it to the perfusion solution.

    • Record the change in the F340/F380 ratio over time.

  • Calibration:

    • At the end of each experiment, determine the maximum fluorescence ratio (Rₘₐₓ) by adding a calcium ionophore like ionomycin (5-10 µM) in the presence of high extracellular calcium.

    • Determine the minimum fluorescence ratio (Rₘᵢₙ) by subsequently adding a calcium chelator like EGTA (10-20 mM) to the solution.

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F³⁸⁰ₘᵢₙ / F³⁸⁰ₘₐₓ), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

Workflow Diagram:

Fura2_Workflow A 1. Culture MDCK cells on coverslips B 2. Load cells with Fura-2 AM A->B C 3. Wash to remove extracellular dye B->C D 4. Mount on imaging system and establish baseline C->D E 5. Apply this compound and record fluorescence D->E F 6. Calibrate with Ionomycin (Rmax) and EGTA (Rmin) E->F G 7. Calculate [Ca²⁺]i F->G

Fura-2 AM Calcium Imaging Workflow
Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol is a generalized method for assessing the inhibitory potential of compounds like this compound on FAAH activity.

Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of FAAH.

Materials:

  • Rat liver microsomes or recombinant human FAAH

  • [³H]-Anandamide or other suitable radiolabeled FAAH substrate

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

  • Scintillation cocktail

  • Scintillation counter

  • Activated charcoal slurry

Procedure:

  • Enzyme Preparation: Prepare a suspension of rat liver microsomes or a solution of recombinant FAAH in the assay buffer. The protein concentration should be optimized to ensure a linear reaction rate over the incubation period.

  • Inhibitor and Substrate Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of [³H]-Anandamide in the assay buffer.

  • Inhibition Assay:

    • In a microcentrifuge tube, pre-incubate the enzyme preparation with either vehicle (DMSO) or varying concentrations of this compound for a specified period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the [³H]-Anandamide substrate. The final substrate concentration should be near its Km value for FAAH.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes) during which the reaction is linear.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding an equal volume of ice-cold activated charcoal slurry (e.g., 10% w/v in 0.5 M HCl). The charcoal will bind the unreacted lipophilic substrate ([³H]-Anandamide).

    • Vortex the tubes and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the charcoal.

  • Quantification:

    • Carefully collect an aliquot of the supernatant, which contains the radiolabeled hydrophilic product ([³H]-ethanolamine).

    • Add the supernatant to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Workflow Diagram:

FAAH_Assay_Workflow A 1. Pre-incubate FAAH with this compound or Vehicle B 2. Initiate reaction with [³H]-Anandamide A->B C 3. Incubate at 37°C B->C D 4. Terminate reaction with activated charcoal C->D E 5. Centrifuge to pellet charcoal D->E F 6. Measure radioactivity in the supernatant E->F G 7. Calculate % inhibition and IC₅₀ F->G

FAAH Inhibition Assay Workflow

Conclusion and Future Directions

This compound is an endogenous lipid with a growing portfolio of physiological functions. Its roles in sleep regulation and calcium signaling are the most characterized, while its interactions with the endocannabinoid system and its potential therapeutic applications in inflammation and cancer are promising areas for future research. This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge and providing detailed methodologies to facilitate further investigation into the multifaceted biology of this compound. Future studies should focus on elucidating the specific molecular targets of this compound, characterizing its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic potential in preclinical and clinical settings. The development of more specific pharmacological tools will be crucial in dissecting the precise contributions of this compound to health and disease.

References

Methodological & Application

Quantitative Analysis of Linoleamide Using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linoleamide is a primary fatty acid amide that has garnered significant interest in the scientific community due to its diverse physiological roles, including its involvement in sleep regulation and its potential as a biomarker for certain pathological states. Accurate and sensitive quantification of this compound in biological matrices is crucial for advancing our understanding of its function and for potential clinical applications. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1] The method described herein is intended for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes a stable isotope-labeled internal standard (SIL-IS) for accurate quantification, which is introduced to the plasma sample prior to protein precipitation.[1] The sample is then subjected to liquid chromatography to separate this compound from other endogenous components. The analyte and internal standard are subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to its corresponding SIL-IS against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Analytes and Standards:

    • This compound (analytical standard)

    • This compound-d4 (or other suitable deuterated this compound as internal standard)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma (K2-EDTA)

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • Pipette tips

    • HPLC vials with inserts

    • Syringe filters (0.22 µm)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock solution in methanol.

Sample Preparation
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound-d4 internal standard working solution to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Column Temperature 40°C
Injection Volume 5 µL

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.050
1.095
2.595
2.650
4.050

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 282.372.110025
282.355.110030
This compound-d4 286.372.110025

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used. The concentration of this compound in unknown samples is determined from this calibration curve.

Table 3: Representative Quantitative Data for this compound Analysis

ParameterResult
Calibration Curve Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Limit of Detection (LOD) 0.15 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal value
Recovery > 85%

Note: The data presented in Table 3 are representative and may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is_spike Spike with this compound-d4 (IS) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method LC-MS/MS Method Selectivity Selectivity (Chromatography + MRM) Sensitivity Sensitivity (MRM Detection) Selectivity->Sensitivity Accuracy Accuracy (Internal Standard) Sensitivity->Accuracy Robustness Robustness (Method Validation) Accuracy->Robustness Analyte This compound Analyte->Selectivity IS This compound-d4 IS->Accuracy Matrix Plasma Matrix Matrix->Selectivity

Caption: Key aspects of the LC-MS/MS method.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and accurate means for the quantitative analysis of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high precision and accuracy, making this protocol suitable for a variety of research and clinical applications. Proper method validation should be performed in accordance with regulatory guidelines to ensure the reliability of the results.

References

Application Notes & Protocols: Extraction and Analysis of Linoleamide from Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleamide (LSA) is an endogenous fatty acid amide belonging to the class of N-acylethanolamines (NAEs). These lipid signaling molecules are involved in various physiological processes within the central nervous system (CNS). This document provides a detailed protocol for the extraction of this compound from brain tissue, methods for its quantification, and an overview of its potential signaling pathways. The methodologies described are based on established protocols for the analysis of NAEs and related lipid mediators in neural tissues.

Quantitative Data Summary

Direct quantitative data for this compound in specific brain regions is not extensively documented in publicly available literature. However, the following table provides representative concentrations of other closely related N-acylethanolamines (NAEs) found in rodent brain tissue, which can serve as a reference for expected concentration ranges. These values are typically in the picomole per gram (pmol/g) to low nanomole per gram (nmol/g) range. Quantification is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2]

N-Acylethanolamine (NAE)Brain RegionConcentration (pmol/g wet weight)SpeciesReference
Anandamide (AEA)Whole Brain~1080Mouse[2]
Palmitoylethanolamide (PEA)Prefrontal Cortex~150-250Rat[3]
Oleoylethanolamide (OEA)Prefrontal Cortex~50-100Rat[3]
2-Arachidonoylglycerol (2-AG)Striatum~5000-15000Rat[4]
2-Linoleoylglycerol (2-LG)Jejunum Mucosa*~194,080Mouse[5]

*Note: Data for 2-Linoleoylglycerol (2-LG) is from jejunum mucosa, not brain tissue, and is provided as a reference for a linoleic acid-derived endocannabinoid-like molecule.

Experimental Protocols

Protocol 1: this compound Extraction from Brain Tissue

This protocol is based on the widely used Folch method for lipid extraction, followed by a solid-phase extraction (SPE) cleanup step for the enrichment of NAEs.[4]

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standards (e.g., d4-linoleamide)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Hexane

  • Ethyl acetate

  • Acetonitrile

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Glass test tubes

Procedure:

  • Homogenization:

    • Weigh the frozen brain tissue (~50-100 mg).

    • Add the tissue to a glass tube with a 2:1 (v/v) mixture of chloroform:methanol (20 volumes of the tissue weight, e.g., 2 mL for 100 mg of tissue).

    • Add an appropriate amount of internal standard.

    • Homogenize the tissue thoroughly using a mechanical homogenizer.

  • Liquid-Liquid Extraction:

    • Vortex the homogenate for 10 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).

    • Vortex for another 5 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Drying:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Reconstitute the dried lipid extract in 1 mL of 50% methanol.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 5 mL of 40% methanol to remove moderately polar impurities.

    • Elute the this compound and other NAEs with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under nitrogen.

  • Sample Reconstitution:

    • Reconstitute the final dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

Protocol 2: Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

    • This compound (C18H35NO): The exact m/z transitions should be optimized based on the instrument, but a likely transition would be based on the protonated molecule [M+H]+.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Visualizations

Experimental Workflow

Linoleamide_Extraction_Workflow cluster_extraction Lipid Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis tissue Brain Tissue Homogenization (Chloroform:Methanol 2:1) lle Liquid-Liquid Extraction (Addition of 0.9% NaCl) tissue->lle phase_sep Phase Separation (Centrifugation) lle->phase_sep organic_phase Collect Organic Phase phase_sep->organic_phase drying1 Evaporation under Nitrogen organic_phase->drying1 spe Solid-Phase Extraction (SPE) (C18 Cartridge) drying1->spe elution Elution of NAEs (Acetonitrile) spe->elution drying2 Evaporation under Nitrogen elution->drying2 reconstitution Reconstitution in Mobile Phase drying2->reconstitution lcms LC-MS/MS Quantification reconstitution->lcms

Caption: Workflow for the extraction and quantification of this compound from brain tissue.

Potential Signaling Pathway of this compound

While the specific signaling pathway of this compound is not fully elucidated, as a member of the N-acylethanolamine family, it is hypothesized to interact with components of the endocannabinoid system and other related signaling pathways.

Linoleamide_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular LSA This compound CB1 CB1 Receptor LSA->CB1 Partial Agonist? CB2 CB2 Receptor LSA->CB2 Interaction? TRPV1 TRPV1 Channel LSA->TRPV1 Activation? FAAH FAAH LSA->FAAH Hydrolysis Downstream Downstream Signaling CB1->Downstream TRPV1->Downstream Degradation Degradation Products FAAH->Degradation GABA GABAergic Signaling Serotonin Serotonergic Signaling Downstream->GABA Downstream->Serotonin

Caption: Hypothesized signaling pathways of this compound.

Discussion of Signaling Pathways

This compound is a member of the N-acylethanolamine (NAE) family of lipids, which includes the well-characterized endocannabinoid anandamide (AEA).[6] While the specific signaling mechanisms of this compound are still under investigation, it is likely to share some targets with other NAEs.

  • Endocannabinoid System: A related compound, 2-linoleoylglycerol (2-LG), has been shown to act as a partial agonist at the cannabinoid type 1 (CB1) receptor.[7][8] It is plausible that this compound may also interact with cannabinoid receptors, although its affinity and efficacy are yet to be determined. NAEs can also indirectly modulate endocannabinoid signaling by competing for the same metabolic enzymes, an effect known as the "entourage effect".[6]

  • TRPV1 Channels: Some NAEs, including anandamide, are known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation.[9][10] Given its structural similarity, this compound may also interact with and modulate TRPV1 activity.

  • Metabolism by FAAH: The primary enzyme responsible for the degradation of anandamide and other NAEs is Fatty Acid Amide Hydrolase (FAAH).[3] this compound is also likely a substrate for FAAH, and its hydrolysis would terminate its signaling activity.

  • Modulation of Neurotransmitter Systems: The endocannabinoid system is a key modulator of synaptic transmission. By acting on presynaptic CB1 receptors, endocannabinoids can inhibit the release of both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmitters. Therefore, if this compound interacts with the endocannabinoid system, it could indirectly influence GABAergic and serotonergic signaling.[11][12]

Further research is necessary to fully elucidate the specific molecular targets and downstream signaling cascades of this compound in the brain. The protocols and information provided here offer a framework for researchers to investigate the neurobiological roles of this and other related lipid signaling molecules.

References

Using Linoleamide to modulate calcium signaling in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An error occurred while trying to search with Google. Please try again later.## Application Notes and Protocols for Using Linoleamide to Modulate Calcium Signaling In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an endogenous fatty acid amide, has emerged as a significant modulator of intracellular calcium ([Ca2+]) signaling. Its ability to influence Ca2+ levels in various cell types makes it a valuable tool for in vitro research, particularly in studies related to signal transduction, neurobiology, and pharmacology. These application notes provide a comprehensive overview of the mechanisms, protocols, and data related to the use of this compound in modulating calcium signaling in vitro.

Mechanism of Action

This compound primarily modulates intracellular Ca2+ concentrations through two main pathways:

  • Release from Intracellular Stores: this compound induces the release of Ca2+ from the endoplasmic reticulum (ER), a major intracellular calcium reservoir.[1] This process is independent of the inositol-1,4,5-trisphosphate (IP3) pathway, a common mechanism for Ca2+ release.[1] The depletion of ER Ca2+ stores by this compound can subsequently trigger capacitative Ca2+ entry, also known as store-operated calcium entry (SOCE), where Ca2+ channels in the plasma membrane open to allow an influx of extracellular Ca2+.[1][2]

  • Modulation of Ion Channels: While direct activation is still under investigation, this compound is structurally related to endocannabinoids like anandamide, which are known to modulate Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[3][4][5] TRPV1 is a non-selective cation channel that, when activated, allows the influx of Ca2+.[3] Further research is needed to fully elucidate the direct effects of this compound on TRPV1 and other ion channels.

Another potential, though less directly established, pathway for this compound's action on calcium signaling could be through its interaction with G-protein coupled receptors (GPCRs). For instance, related lipid molecules are known to activate GPR119, a Gαs-coupled receptor that leads to an increase in intracellular cyclic AMP (cAMP).[6][7] While cAMP primarily modulates protein kinase A (PKA), crosstalk between cAMP and calcium signaling pathways is well-documented, suggesting an indirect route by which this compound could influence intracellular Ca2+ levels.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the effect of this compound on intracellular calcium signaling.

ParameterCell TypeValueReference
EC50 for [Ca2+]i increase Madin Darby canine kidney (MDCK) tubular cells20 µM[1]
Effective Concentration Range for [Ca2+]i increase Madin Darby canine kidney (MDCK) tubular cells10-500 µM[1]
Concentration for inducing internal Ca2+ release Madin Darby canine kidney (MDCK) tubular cells100 µM[1]

Signaling Pathway Diagram

Linoleamide_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound TRPV1 TRPV1 Channel (Potential Target) This compound->TRPV1 Potential Modulation ER_Ca Ca2+ Store This compound->ER_Ca Induces Release Ca_cytosol Increased [Ca2+]i TRPV1->Ca_cytosol Ca2+ Influx SOCE Store-Operated Ca2+ Entry (SOCE) SOCE->Ca_cytosol Ca2+ Influx ER_Ca->SOCE Depletion Activates ER_Ca->Ca_cytosol Ca2+ Release Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Calcium Flux Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate culture Culture for 24-48 hours start->culture load_dye Load with Fluorescent Calcium Indicator culture->load_dye wash Wash to Remove Excess Dye load_dye->wash measure_baseline Measure Baseline Fluorescence wash->measure_baseline add_this compound Add this compound measure_baseline->add_this compound measure_response Measure Fluorescence Change (Kinetic Read) add_this compound->measure_response analyze Calculate F/F0 or ΔF measure_response->analyze plot Generate Dose-Response Curves analyze->plot determine_ec50 Determine EC50 plot->determine_ec50

References

Application Notes and Protocols for In Vivo Rodent Studies of Linoleamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleamide (N-linoleoylethanolamine or LEA) is an endogenous fatty acid amide belonging to the class of N-acylethanolamines (NAEs). These bioactive lipids are involved in various physiological processes, including the regulation of energy balance, inflammation, and cellular signaling. Emerging research suggests that this compound may play a significant role in metabolic health, with studies indicating its potential to influence weight gain, lipid metabolism, and inflammatory responses. This document provides a comprehensive protocol for the in vivo administration of this compound in rodent models, based on available scientific literature.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of this compound and the closely related compound, oleoylethanolamide (OEA), which is often used as a reference due to its similar structure and mechanism of action.

Table 1: this compound Administration Parameters

ParameterValueSpeciesStudy Focus
Dosage 10 mg/kgRat (Sprague Dawley)Obesity, Dyslipidemia, Inflammation
Route of Administration Intraperitoneal (i.p.)Rat (Sprague Dawley)Systemic effects
Frequency DailyRat (Sprague Dawley)Chronic effects
Duration 14 daysRat (Sprague Dawley)Sub-chronic study

Table 2: Oleoylethanolamide (OEA) Administration Parameters (for reference)

ParameterValueSpeciesRoute of Administration
Dosage Range 1 - 20 mg/kgRat, MouseIntraperitoneal (i.p.), Oral (p.o.)
Commonly Used Dosage 5 - 10 mg/kgRat, MouseIntraperitoneal (i.p.)

Experimental Protocols

Preparation of this compound Solution for Intraperitoneal Injection

This protocol describes the preparation of a this compound solution suitable for intraperitoneal administration in rodents. Due to the lipophilic nature of this compound, a vehicle containing a surfactant is recommended to ensure proper dissolution and bioavailability.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Ethanol (200 proof, absolute)

  • Tween 80 or Cremophor EL

  • Sterile glass vials

  • Sterile syringes and needles (25-27 gauge)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of saline, ethanol, and Tween 80 (or Cremophor EL). A commonly used ratio is 8:1:1 (v/v/v) of saline:ethanol:Tween 80.

    • For example, to prepare 10 ml of vehicle, mix 8 ml of sterile saline, 1 ml of ethanol, and 1 ml of Tween 80.

    • Vortex the mixture thoroughly to ensure homogeneity.

  • This compound Solution Preparation (for a 10 mg/kg dose):

    • Calculate the required amount of this compound based on the desired concentration and the total volume of solution needed for the study cohort. For a target dose of 10 mg/kg and an injection volume of 5 ml/kg, the required concentration is 2 mg/ml.

    • Weigh the calculated amount of this compound powder accurately.

    • In a sterile glass vial, first, dissolve the this compound powder in the ethanol component of the vehicle.

    • Gradually add the saline and Tween 80 mixture while continuously vortexing to prevent precipitation.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution for any particulate matter. The final solution should be a clear, homogenous emulsion.

    • Prepare the solution fresh daily or store at 4°C for a short period, protecting it from light. Before each use, bring the solution to room temperature and vortex thoroughly.

In Vivo Administration Protocol

This protocol outlines the procedure for the daily intraperitoneal administration of this compound to rodents.

Animal Model:

  • Species: Sprague Dawley rats or C57BL/6 mice are commonly used models for metabolic studies.

  • Health Status: Animals should be healthy and free of any specific pathogens.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water, unless the experimental design requires a specific diet (e.g., high-fat diet).

Procedure:

  • Animal Handling and Restraint:

    • Handle the animals gently to minimize stress.

    • For intraperitoneal injections in rats, restrain the animal manually by holding it firmly by the scruff of the neck and supporting its lower body.

    • For mice, use a similar scruffing technique.

  • Injection Procedure:

    • Before injection, ensure the this compound solution is at room temperature and well-mixed.

    • Draw the calculated volume of the this compound solution into a sterile syringe fitted with a 25-27 gauge needle.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

  • Dosing and Monitoring:

    • Administer the this compound or vehicle control at the same time each day to maintain consistent circadian rhythms.

    • Monitor the animals daily for any signs of distress, changes in behavior, food and water intake, and body weight.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, like other N-acylethanolamines, is believed to exert its biological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).

Linoleamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound Transporter Transporter This compound->Transporter Uptake LEA_cyto This compound Transporter->LEA_cyto LEA_FABP This compound-FABP Complex LEA_cyto->LEA_FABP FABP FABP FABP->LEA_FABP PPARa PPAR-α LEA_FABP->PPARa Nuclear Translocation PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Increased Fatty Acid Oxidation Decreased Inflammation Gene_Transcription->Metabolic_Effects Leads to LEA_cytoFABP LEA_cytoFABP LEA_cytoFABP->LEA_FABP PPARaRXR PPARaRXR PPARaRXR->PPARa_RXR

Caption: Proposed signaling pathway of this compound via PPAR-α activation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo rodent study investigating the effects of this compound.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Data Collection and Analysis Animal_Procurement Animal Procurement (e.g., Sprague Dawley rats) Acclimatization Acclimatization (1 week) Animal_Procurement->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Daily_Administration Daily Administration (this compound or Vehicle, i.p.) Randomization->Daily_Administration Monitoring Daily Monitoring (Body Weight, Food Intake) Daily_Administration->Monitoring Terminal_Procedures Terminal Procedures (e.g., Blood & Tissue Collection) Monitoring->Terminal_Procedures End of Study Biochemical_Analysis Biochemical Analysis (e.g., Lipids, Cytokines) Terminal_Procedures->Biochemical_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR of PPAR-α targets) Terminal_Procedures->Gene_Expression Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Caption: General experimental workflow for in vivo this compound studies in rodents.

Linoleamide: A Versatile Tool for Probing Endoplasmic Reticulum Calcium Stores

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleamide, a primary fatty acid amide, has emerged as a valuable pharmacological tool for the investigation of intracellular calcium (Ca²⁺) homeostasis. Specifically, its well-characterized inhibitory action on the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps makes it an effective agent for studying the dynamics of endoplasmic reticulum (ER) Ca²⁺ stores. By blocking the reuptake of Ca²⁺ into the ER, this compound induces a controlled depletion of these stores, leading to a transient increase in cytosolic Ca²⁺ concentration. This controlled manipulation of ER Ca²⁺ levels allows researchers to dissect the intricate signaling pathways governed by this crucial second messenger, including the process of store-operated calcium entry (SOCE). These application notes provide a comprehensive guide for utilizing this compound in laboratory settings, complete with detailed protocols and data presentation.

Mechanism of Action

This compound exerts its effects primarily by inhibiting the activity of SERCA pumps, which are responsible for sequestering cytosolic Ca²⁺ into the ER lumen against a steep concentration gradient. This inhibition leads to a net efflux of Ca²⁺ from the ER into the cytosol, effectively increasing the intracellular Ca²⁺ concentration. The depletion of ER Ca²⁺ stores by this compound subsequently triggers the opening of store-operated Ca²⁺ channels in the plasma membrane, a process known as capacitative or store-operated calcium entry (SOCE), leading to a sustained influx of extracellular Ca²⁺.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's effects on SERCA activity and intracellular Ca²⁺ levels, providing a reference for experimental design.

Table 1: Inhibitory Potency of this compound on SERCA Isoforms [1][2]

SERCA IsoformIC₅₀ (µM)
rSERCA1a15-53
hSERCA2b15-53
hSERCA3a15-53

Table 2: Effective Concentrations of this compound for Inducing Changes in Intracellular Calcium

Cell TypeEffective Concentration (µM)Observed EffectReference
MDCK10 - 500 (EC₅₀ = 20)Increase in cytosolic Ca²⁺[PubMed ID: 11348581]
COS-1 (overexpressing SERCA)15 - 53Inhibition of Ca²⁺-ATPase activity[1]

Signaling Pathway

The signaling cascade initiated by this compound's interaction with SERCA is a fundamental process in cellular calcium homeostasis. The following diagram illustrates this pathway.

Linoleamide_Signaling_Pathway This compound This compound SERCA SERCA Pump This compound->SERCA Inhibits ER_Ca ER Ca²⁺ Store (Depleted) SERCA->ER_Ca Pumps Ca²⁺ into ER (Blocked) ER Endoplasmic Reticulum (ER) Cytosol_Ca Cytosolic Ca²⁺ (Increased) Downstream Downstream Cellular Responses (e.g., Gene Expression, Enzyme Activation) Cytosol_Ca->Downstream ER_Ca->Cytosol_Ca Ca²⁺ Leak STIM1 STIM1 ER_Ca->STIM1 Sensed by Orai1 Orai1 Channel STIM1->Orai1 Activates SOCE Store-Operated Ca²⁺ Entry (SOCE) Orai1->SOCE Mediates SOCE->Cytosol_Ca Increases

Caption: this compound inhibits SERCA, leading to ER Ca²⁺ depletion, increased cytosolic Ca²⁺, and activation of SOCE.

Experimental Protocols

Herein, we provide detailed protocols for key experiments utilizing this compound to study ER calcium stores.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Protocol 2: Measurement of Cytosolic Ca²⁺ Changes using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in cytosolic Ca²⁺ concentration following this compound treatment.

Materials:

  • Cells of interest (e.g., MDCK, HeLa, or other suitable cell line)

  • Cell culture medium

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and culture them to the desired confluency (typically 70-90%).

  • Fura-2 AM Loading: a. Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove extracellular dye. e. Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Calcium Imaging: a. Place the dish or plate on the fluorescence imaging system. b. Acquire baseline fluorescence readings by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm. c. Add the desired final concentration of this compound (e.g., 20 µM) to the cells. d. Immediately begin recording the fluorescence changes over time.

  • Data Analysis: a. Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point. b. The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

Protocol 3: SERCA Activity Assay

This protocol describes a coupled enzyme assay to measure the ATPase activity of SERCA in the presence and absence of this compound.

Materials:

  • Microsomal preparations containing SERCA (e.g., from skeletal muscle or overexpressing cell lines)

  • Assay buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • This compound stock solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

  • Microsome Addition: Add the microsomal preparation containing SERCA to the reaction mixture.

  • Inhibitor Addition: For the experimental condition, add the desired concentration of this compound. For the control, add an equivalent volume of DMSO.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Monitor Absorbance: Immediately begin monitoring the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time) for both the control and this compound-treated samples. The percentage of inhibition can be determined by comparing the two rates.

Protocol 4: Measurement of Store-Operated Calcium Entry (SOCE)

This protocol outlines how to use this compound to deplete ER stores and subsequently measure SOCE.

Materials:

  • Cells loaded with a calcium indicator (e.g., Fura-2 AM, as described in Protocol 2)

  • Ca²⁺-free HBSS (HBSS without added CaCl₂)

  • HBSS containing CaCl₂ (e.g., 2 mM)

  • This compound stock solution

  • Fluorescence imaging system

Procedure:

  • Baseline Measurement: Place the Fura-2 loaded cells in Ca²⁺-free HBSS and record a stable baseline fluorescence ratio.

  • Store Depletion: Add a concentration of this compound sufficient to inhibit SERCA (e.g., 50 µM) to the cells in the Ca²⁺-free HBSS. This will cause a transient increase in cytosolic Ca²⁺ due to leakage from the ER.

  • Monitor Store Depletion: Continue recording until the cytosolic Ca²⁺ level returns to or near the baseline, indicating that the ER stores are depleted.

  • Initiate SOCE: Reintroduce extracellular Ca²⁺ by replacing the Ca²⁺-free HBSS with HBSS containing CaCl₂.

  • Measure SOCE: Record the subsequent increase in the F340/F380 ratio, which represents the influx of Ca²⁺ through store-operated channels.

  • Data Analysis: Quantify the magnitude and rate of the Ca²⁺ increase upon re-addition of extracellular Ca²⁺ to assess the activity of SOCE.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for studying ER calcium dynamics with this compound and the logical relationship between SERCA inhibition and the downstream cellular events.

Experimental_Workflow Start Start: Cell Culture Dye_Loading Calcium Indicator Loading (e.g., Fura-2 AM) Start->Dye_Loading Baseline Establish Baseline Fluorescence Dye_Loading->Baseline Treatment Treat with this compound Baseline->Treatment Imaging Real-time Calcium Imaging Treatment->Imaging Analysis Data Analysis (Ratio Calculation, Kinetics) Imaging->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical experimental workflow for monitoring this compound-induced calcium changes.

Logical_Relationship Lino_Action This compound Application SERCA_Inhibition SERCA Inhibition Lino_Action->SERCA_Inhibition ER_Depletion ER Ca²⁺ Store Depletion SERCA_Inhibition->ER_Depletion Cytosolic_Increase Increased Cytosolic Ca²⁺ ER_Depletion->Cytosolic_Increase leads to SOCE_Activation SOCE Activation ER_Depletion->SOCE_Activation triggers Cytosolic_Increase->SOCE_Activation contributes to signal Sustained_Influx Sustained Ca²⁺ Influx SOCE_Activation->Sustained_Influx

Caption: Logical flow from this compound action to sustained calcium influx.

Conclusion

This compound is a potent and specific inhibitor of SERCA, making it an invaluable tool for researchers studying the role of ER calcium stores in cellular physiology and pathophysiology. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to investigate a wide range of cellular processes that are regulated by ER calcium signaling. By carefully controlling experimental conditions and utilizing appropriate detection methods, researchers can leverage the properties of this compound to gain deeper insights into the complex world of intracellular calcium dynamics.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Linoleamide Degradation by Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the inhibition of Fatty Acid Amide Hydrolase (FAAH) to prevent the degradation of Linoleamide. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound degradation by FAAH?

A1: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that catalyzes the breakdown of fatty acid amides, including this compound. The degradation occurs via a catalytic triad composed of Ser241, Ser217, and Lys142 residues within the enzyme's active site.[1] Ser241 acts as a nucleophile, attacking the carbonyl group of the amide bond in this compound. This leads to the formation of a covalent acyl-enzyme intermediate and the release of the amine portion of the substrate. Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid (linoleic acid) and regenerating the active enzyme.

Q2: My FAAH inhibitor shows lower potency than expected. What are the possible reasons?

A2: Several factors can contribute to lower than expected inhibitor potency:

  • Inhibitor Type: If you are using an irreversible or time-dependent inhibitor, a pre-incubation step with the enzyme prior to adding the substrate is often necessary to allow for the covalent modification of the active site. Without this, the inhibitor may appear less potent.

  • Enzyme Concentration: High concentrations of FAAH can lead to stoichiometric inhibition, where a significant fraction of the inhibitor is consumed by binding to the enzyme, reducing the effective free inhibitor concentration.

  • Substrate Concentration: For competitive inhibitors, a high concentration of the substrate (this compound or a fluorogenic analogue) can outcompete the inhibitor for binding to the active site, leading to an apparent decrease in potency.

  • Assay Buffer Conditions: pH, ionic strength, and the presence of detergents can all affect enzyme activity and inhibitor binding. Ensure your assay buffer is at the optimal pH for FAAH activity (typically pH 9.0).[2]

  • Inhibitor Stability: The inhibitor may be unstable under the assay conditions (e.g., hydrolysis, aggregation).

Q3: I am observing high background fluorescence in my fluorometric FAAH assay. How can I reduce it?

A3: High background fluorescence can be caused by several factors:

  • Autohydrolysis of the Substrate: Some fluorogenic substrates may hydrolyze spontaneously, especially at high pH or temperature. It is important to run a "no-enzyme" control to quantify this background signal.

  • Contaminating Enzymes: The enzyme preparation may contain other hydrolases that can act on the fluorogenic substrate. Including a specific FAAH inhibitor in a control well can help determine the level of non-specific substrate hydrolysis.[3]

  • Compound Interference: The test compounds themselves may be fluorescent at the excitation and emission wavelengths used in the assay. Always run a "compound only" control to check for intrinsic fluorescence.

  • Dirty Microplates: Ensure that the microplates are clean and free from fluorescent contaminants.

Q4: What is the difference between a reversible and an irreversible FAAH inhibitor?

A4: A reversible inhibitor binds to FAAH through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The inhibitor can freely associate and dissociate from the enzyme. The inhibitory effect can be overcome by increasing the substrate concentration (for competitive inhibitors) or by dilution. An irreversible inhibitor , on the other hand, forms a stable, covalent bond with the enzyme, typically with a key residue in the active site like Ser241.[4] This permanently inactivates the enzyme molecule. The inhibition is time-dependent and cannot be reversed by dilution or by increasing the substrate concentration.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
No or very low FAAH activity Inactive enzymeEnsure proper storage of the enzyme at -70°C or -80°C and avoid repeated freeze-thaw cycles.[3] Use a fresh aliquot of the enzyme.
Incorrect assay buffer pHFAAH has an optimal pH of ~9.0.[2] Prepare fresh buffer and verify the pH.
Substrate degradationProtect the substrate from light and store it as recommended by the manufacturer. Prepare fresh substrate dilutions for each experiment.
Incompatible plate reader settingsVerify that the excitation and emission wavelengths are correctly set for the fluorophore being used (e.g., AMC: Ex = 340-360 nm, Em = 450-465 nm).[5]
High variability between replicate wells Pipetting errorsUse calibrated pipettes and ensure proper mixing of reagents in each well.
Inconsistent incubation timesUse a multichannel pipette for adding reagents to minimize timing differences between wells.
Edge effects on the microplateAvoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humid environment.
Assay signal is not linear over time Substrate depletionUse a lower enzyme concentration or a shorter incubation time to ensure the reaction rate remains linear.
Enzyme instabilityThe enzyme may be losing activity over the course of the assay. Shorten the incubation time or perform the assay at a lower temperature (if compatible with sufficient activity).
Inhibitor IC50 value is not reproducible Inaccurate inhibitor concentrationVerify the stock concentration of the inhibitor. Perform a fresh serial dilution for each experiment.
Time-dependent inhibitionFor irreversible or slow-binding inhibitors, ensure a consistent pre-incubation time between the enzyme and inhibitor before adding the substrate.
Non-specific bindingThe inhibitor may be binding to the walls of the assay plate. Consider adding a small amount of a non-ionic detergent like Triton X-100 to the assay buffer.[2]

Quantitative Data: FAAH Inhibitors

The following table summarizes the potency of various inhibitors against FAAH. Note that the substrate used for these determinations can influence the measured potency.

InhibitorTypePotency (IC50/Ki)Target SpeciesReference
URB597 Irreversible (Carbamate)IC50 = 4.6 nMHuman[4]
PF-04457845 IrreversibleIC50 = 7.2 nMHuman
JNJ-1661010 Not specifiedIC50 = 33 nMHuman[6]
JZL195 Dual FAAH/MAGL InhibitorIC50 = 8 nM (for FAAH)Not specified
OL-135 Reversible, CompetitiveKi = 4.7 nMNot specified[4]
LY-2183240 Irreversible (Urea)IC50 = 12 nMNot specified[4]
SSR411298 ReversibleNot specifiedHuman[6]
N-Benzyloleamide IrreversibleNot specifiedNot specified[6]

Experimental Protocols

Fluorometric Assay for FAAH Activity and Inhibition

This protocol is a general guideline for measuring FAAH activity using a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

Materials:

  • FAAH enzyme preparation (e.g., recombinant human FAAH, tissue homogenate)

  • FAAH Assay Buffer (125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • Fluorogenic FAAH substrate (e.g., AAMCA) dissolved in DMSO

  • FAAH inhibitor of interest, dissolved in DMSO

  • A known FAAH inhibitor as a positive control (e.g., URB597)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of the inhibitor in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Prepare a working solution of the FAAH substrate in FAAH Assay Buffer.

    • Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 50 µL of FAAH Assay Buffer to all wells.

    • Add 10 µL of the inhibitor dilutions to the respective wells. For control wells, add 10 µL of vehicle (assay buffer with the same percentage of DMSO).

    • Add 20 µL of the diluted FAAH enzyme solution to all wells except the "no-enzyme" control wells (add 20 µL of assay buffer instead).

    • Pre-incubation (for time-dependent inhibitors): Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. For reversible inhibitors, this step may be omitted.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the FAAH substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 15-30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for AMC-based substrates.[5]

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the "no-enzyme" control from all other rates to correct for background substrate hydrolysis.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Diagrams

FAAH_Catalytic_Cycle FAAH_E FAAH (Ser241-OH) ES_Complex Enzyme-Substrate Complex FAAH_E->ES_Complex Binding This compound This compound This compound->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate (FAAH-Ser241-O-Linoleoyl) ES_Complex->Acyl_Enzyme Acylation (Ser241 attack) Amine Amine Product Acyl_Enzyme->FAAH_E Deacylation (Hydrolysis) Acyl_Enzyme->Amine Release Linoleic_Acid Linoleic Acid Acyl_Enzyme->Linoleic_Acid Release Water H2O

Caption: Catalytic cycle of this compound hydrolysis by FAAH.

FAAH_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Buffer and Inhibitor into 96-well plate A->B C Add FAAH Enzyme B->C D Pre-incubate (optional) at 37°C C->D E Initiate Reaction with Substrate D->E F Kinetic Fluorescence Reading (Ex/Em: 350/460 nm) E->F G Calculate Reaction Rates F->G H Determine % Inhibition and IC50 G->H

Caption: Experimental workflow for a fluorometric FAAH inhibition assay.

FAAH_Inhibition_Signaling cluster_0 FAAH Inhibition cluster_1 Downstream Effects FAAH_Inhibitor FAAH Inhibitor (e.g., URB597) FAAH FAAH FAAH_Inhibitor->FAAH Inhibits Degradation Degradation Products FAAH->Degradation Hydrolyzes Increased_this compound Increased Endogenous This compound Levels This compound This compound This compound->FAAH NFkB_Inhibition Inhibition of NF-κB Pathway Increased_this compound->NFkB_Inhibition Leads to Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB_Inhibition->Cytokine_Reduction Anti_inflammatory Anti-inflammatory Effects Cytokine_Reduction->Anti_inflammatory

Caption: Signaling consequences of FAAH inhibition.

References

Technical Support Center: Interpreting Off-Target Effects of Linoleamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the off-target effects of Linoleamide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound in cell culture?

A1: this compound, a fatty acid amide, can exhibit several off-target effects that may influence experimental outcomes. The primary documented off-target interactions include:

  • Low Affinity for Cannabinoid Receptors (CB1 and CB2): While structurally related to endocannabinoids, this compound exhibits low affinity for both CB1 and CB2 receptors.[1] This suggests that at typical experimental concentrations, direct activation of these receptors is unlikely to be a primary mechanism of action.

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH): this compound is a substrate for FAAH, the primary enzyme responsible for the degradation of endocannabinoids like anandamide.[2][3] By competing for FAAH, this compound can act as an inhibitor, leading to an increase in the endogenous levels of other FAAH substrates. This can indirectly activate cannabinoid and other receptor systems.

  • Potential Interaction with GPR55: GPR55 is a G protein-coupled receptor that is activated by various lipid signaling molecules. While direct binding data for this compound is limited, other N-acylethanolamines have been shown to interact with GPR55, suggesting a potential off-target interaction for this compound as well.[4]

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results are a common challenge in cell culture experiments. With lipid molecules like this compound, a primary suspect is the leaching of similar bioactive lipids from laboratory plastics. Specifically, Oleamide , another fatty acid amide used as a slip agent in the manufacturing of plastics, is known to leach from items like pipette tips, centrifuge tubes, and well plates. This contamination can lead to significant and confounding biological effects, as Oleamide itself has known bioactivities.

Q3: How can I differentiate the effects of this compound from potential contamination with Oleamide?

A3: To distinguish between the effects of your supplied this compound and potential Oleamide contamination, consider the following control experiments:

  • Vehicle Control: Run a vehicle-only control (e.g., ethanol or DMSO) that has been exposed to the same plasticware as your this compound-treated samples for the same duration.

  • "Leachate" Control: Incubate your cell culture medium in the plasticware you are using (e.g., a multi-well plate) for the same duration as your experiment, and then use this "leached" medium on your cells.

  • Glassware Comparison: If feasible, repeat a key experiment using glass labware instead of plastic to see if the effect persists.

Q4: What are the expected downstream signaling consequences of FAAH inhibition by this compound?

A4: Inhibition of FAAH by this compound would lead to the accumulation of endogenous FAAH substrates, primarily anandamide (AEA). This can result in the activation of signaling pathways downstream of cannabinoid receptors (CB1 and CB2), even though this compound itself is a poor agonist. This can include modulation of adenylyl cyclase activity, MAP kinase signaling, and ion channel function.

Q5: What signaling pathways are associated with GPR55 activation?

A5: GPR55 activation is coupled to Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively. This can result in increased intracellular calcium levels and activation of downstream kinases like ERK1/2.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected cell death or cytotoxicity 1. High concentration of this compound. 2. Contamination from plasticware. 3. Off-target effects on cell viability pathways.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Run controls for leached substances from plasticware (see FAQ A3). 3. Use an alternative assay for cell viability (e.g., trypan blue exclusion) to confirm MTT results.
High variability between replicate wells 1. Uneven cell seeding. 2. Incomplete solubilization of this compound. 3. Leaching of bioactive compounds from plasticware.1. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques. 2. Vortex this compound stock solutions before diluting in media. Consider using a carrier solvent like ethanol or DMSO at a low final concentration. 3. Pre-rinse plasticware with media or use certified low-leach plastics.
Results are not reproducible across experiments 1. Inconsistent passage number of cells. 2. Variation in lots of this compound or other reagents. 3. Contamination of cell culture.1. Use cells within a consistent and low passage number range. 2. Test new lots of reagents before use in critical experiments. 3. Regularly test for mycoplasma contamination.
Observed effects do not align with known this compound targets 1. Off-target effects are dominating the response. 2. Indirect effects due to FAAH inhibition. 3. Presence of confounding leachables from plasticware.1. Use specific inhibitors for suspected off-target pathways (e.g., CB1/CB2 antagonists) to see if the effect is blocked. 2. Measure levels of endogenous FAAH substrates (e.g., anandamide) in your cell culture supernatant. 3. Perform leachate control experiments (see FAQ A3).

Data Presentation

Table 1: Summary of Quantitative Data for this compound and Related Compounds

CompoundTargetAssay TypeValueReference
This compound CB1 ReceptorBinding Affinity (Ki)Low Affinity[1]
This compound CB2 ReceptorBinding Affinity (Ki)Low Affinity[1]
This compound FAAHSubstrateMetabolized by FAAH[2][3]
Oleoylethanolamide (OEA)GPR55GTPγS Binding (EC50)440 nM[4]
Palmitoylethanolamide (PEA)GPR55GTPγS Binding (EC50)4 nM[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxic effects of this compound.

Materials:

  • Cells in culture

  • This compound stock solution (in a suitable solvent, e.g., ethanol or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

FAAH Activity Assay (Fluorometric)

This protocol provides a general method to assess the inhibitory effect of this compound on FAAH activity.

Materials:

  • Cell or tissue lysate containing FAAH

  • FAAH assay buffer

  • FAAH substrate (e.g., a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin amide)

  • This compound (as a potential inhibitor)

  • Known FAAH inhibitor (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare cell or tissue lysates according to standard protocols.

  • In a 96-well black plate, add the cell lysate to the appropriate wells.

  • Add different concentrations of this compound, the positive control inhibitor, or vehicle to the respective wells.

  • Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/465 nm for AMC-based substrates) over a period of 30-60 minutes at 37°C.

  • Calculate the rate of reaction (increase in fluorescence over time) for each condition.

  • Determine the percent inhibition of FAAH activity by this compound compared to the vehicle control.

Receptor Binding Assay (Competitive)

This is a generalized protocol to determine the binding affinity of this compound to a receptor of interest (e.g., CB1, CB2, or GPR55).

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled this compound

  • Binding buffer

  • 96-well filter plates (e.g., glass fiber)

  • Vacuum manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add a constant concentration of the radiolabeled ligand to all wells.

  • Add increasing concentrations of unlabeled this compound to the wells. Include wells with no unlabeled ligand (total binding) and wells with a saturating concentration of a known unlabeled ligand (non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold binding buffer to remove unbound ligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.

Visualizations

FAAH_Inhibition_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FAAH FAAH This compound->FAAH Inhibition Anandamide_ex Endogenous Anandamide Anandamide_ex->FAAH Metabolism (Blocked) Anandamide_in Increased Anandamide CB1 CB1 Receptor Anandamide_in->CB1 Activation CB2 CB2 Receptor Anandamide_in->CB2 Activation Downstream Downstream Signaling (e.g., MAPK, cAMP) CB1->Downstream CB2->Downstream

Caption: FAAH Inhibition by this compound.

GPR55_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Potential Agonist) GPR55 GPR55 This compound->GPR55 Activation G_alpha_q Gαq GPR55->G_alpha_q G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 PLC PLC G_alpha_q->PLC RhoA RhoA G_alpha_12_13->RhoA IP3 IP3 PLC->IP3 ERK_activation ERK Activation RhoA->ERK_activation Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Potential GPR55 Signaling by this compound.

Experimental_Workflow start Start Experiment with this compound unexpected_results Unexpected or Inconsistent Results? start->unexpected_results troubleshoot Troubleshooting Steps unexpected_results->troubleshoot Yes interpret Interpret Data Considering Off-Target Effects unexpected_results->interpret No leaching_control Run Leachate Controls (See FAQ A3) troubleshoot->leaching_control dose_response Perform Dose-Response Curve troubleshoot->dose_response confirm_viability Confirm with Alternate Viability Assay troubleshoot->confirm_viability pathway_inhibitors Use Pathway-Specific Inhibitors troubleshoot->pathway_inhibitors leaching_control->interpret dose_response->interpret confirm_viability->interpret pathway_inhibitors->interpret end Conclusion interpret->end

Caption: Troubleshooting Workflow.

References

Technical Support Center: Minimizing Variability in Linoleamide Behavioral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature on the specific behavioral effects of Linoleamide is limited. This guide will focus on principles and protocols established for Oleamide, a structurally and functionally similar fatty acid amide. It is presumed that the challenges and sources of variability in behavioral experiments involving these two compounds are comparable.

Frequently Asked Questions (FAQs)

Q1: What are the known behavioral effects of Oleamide (as a proxy for this compound)?

A1: Oleamide has been shown to induce several behavioral changes in animal models, primarily rats and mice. These include hypnotic (sleep-inducing), sedative, analgesic (pain-relieving), and anxiolytic (anxiety-reducing) effects.[1][2] It has also been observed to cause hypothermia and a decrease in locomotor activity.[1][2][3]

Q2: What is the primary mechanism of action for Oleamide?

A2: Oleamide's mechanism of action is complex and involves multiple neurotransmitter systems. It is known to interact with cannabinoid receptors (CB1), GABA-A receptors, various serotonin (5-HT) receptor subtypes, and dopamine D2 receptors.[1][2][4] Oleamide can also inhibit the enzyme fatty acid amide hydrolase (FAAH), which breaks down endogenous cannabinoids like anandamide, potentially leading to increased endocannabinoid signaling.[5][6]

Q3: What is a major and often overlooked source of variability in Oleamide/Linoleamide experiments?

A3: A significant and frequently underestimated source of variability is contamination from laboratory plastics. Oleamide is commonly used as a slip agent in the manufacturing of polypropylene plastics.[6][7] It can leach from various lab supplies, including microcentrifuge tubes, pipette tips, and storage containers, into experimental solutions, leading to confounding results.[8][9]

Q4: How can I prevent plastic-derived Oleamide contamination?

A4: To minimize contamination, it is crucial to use glass or solvent-rinsed equipment whenever possible. If plastics are unavoidable, it is recommended to pre-rinse all plasticware with the experimental solvent to remove any leachable residues. Running vehicle controls with solutions that have been in contact with the same plasticware for the same duration as the experimental solutions is also essential to account for any leached substances.

Q5: What are some general factors that can introduce variability into rodent behavioral studies?

A5: Beyond compound-specific issues, several general factors can impact the reliability and reproducibility of rodent behavioral experiments. These include environmental factors (e.g., lighting, noise, temperature), housing conditions (e.g., group vs. individual housing, cage enrichment), experimenter handling, and the sex and strain of the animals.[10][11][12] The time of day of testing can also be a significant variable due to circadian rhythms.[13]

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Behavioral Responses
Potential Cause Troubleshooting Step
Genetic Differences Ensure all animals are from the same inbred strain and supplier. Report the specific substrain in your methodology.
Social Hierarchy Stress House animals consistently (e.g., same number per cage) throughout the study. Consider the effects of social hierarchy on anxiety and depressive-like behaviors.[11]
Inconsistent Handling Have a single, trained experimenter handle all animals for a given experiment to minimize variability due to handling techniques or experimenter sex.[10] Familiarize animals with the experimenter before testing.[11]
Variable Drug Administration Ensure precise and consistent administration of this compound/Oleamide. For intraperitoneal (i.p.) injections, ensure consistent injection volume and location.
Estrous Cycle in Females If using female rodents, monitor and record the estrous cycle stage, as it can significantly influence behavior. Consider testing at a specific stage to reduce variability.[11]
Issue 2: Inconsistent or Unexpected Dose-Response Relationship
Potential Cause Troubleshooting Step
Oleamide Contamination As detailed in the FAQs, rigorously control for Oleamide leaching from plasticware. This is a primary suspect for unexpected results.[6][9]
Compound Stability Ensure the stability of your this compound/Oleamide stock solutions. Store them appropriately and prepare fresh dilutions for each experiment. Oleamide is insoluble in water and typically dissolved in organic solvents like ethanol.[7]
Pharmacokinetic Variability Consider the time course of the compound's effects. The maximum effect of i.p. injected Oleamide on locomotor activity appears around 30 minutes post-administration.[14] Conduct pilot studies to determine the optimal time for behavioral testing after administration.
Tolerance Development Be aware that tolerance to the effects of Oleamide can develop with repeated administration.[1][2] If your protocol involves multiple doses, consider the potential for diminishing effects over time.

Data Presentation

Table 1: Dose-Response Effects of Oleamide in Rodent Behavioral Assays

Behavioral Assay Species Dose Range (i.p.) Observed Effect Reference
Open Field TestRat10-100 mg/kgDose-dependent decrease in locomotor activity.[1][3]
Tail-Flick TestRat10-200 mg/kgDose-dependent increase in pain latency (analgesia).[1][3]
Body TemperatureRat10-100 mg/kgDose-dependent hypothermia.[1][3]
Social Interaction TestRat5 mg/kgAnxiolytic effects without impacting locomotion.[3]
Elevated Plus MazeRat5 mg/kgAnxiolytic effects (increased open arm entries and time).[3]
Locomotor ActivityMouse43.7-700 mg/kgDose-dependent inhibition of locomotor activity.[14]

Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity
  • Apparatus: A square arena (e.g., 40x40x30 cm) with a floor divided into equal squares. The arena should be made of a non-porous material for easy cleaning.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound/Oleamide or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Testing: 30 minutes after injection, place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated tracking system or by manual observation. Key parameters to measure include total distance traveled, number of line crossings, and time spent in the center versus the periphery of the arena.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Protocol 2: Elevated Plus Maze for Anxiety-Like Behavior
  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two closed arms.

  • Acclimation: Acclimate the animals to the testing room as described for the open field test.

  • Drug Administration: Administer a low dose of this compound/Oleamide (e.g., 5 mg/kg for rats) or vehicle. Higher doses may confound results due to sedative effects.[3]

  • Testing: Place the animal in the center of the maze, facing one of the open arms.

  • Data Collection: Record the animal's behavior for 5 minutes. Key measures include the number of entries into the open and closed arms, and the time spent in each type of arm. An anxiolytic effect is indicated by an increase in the proportion of time spent and entries made into the open arms.

  • Cleaning: Clean the maze thoroughly between trials.

Mandatory Visualizations

Oleamide_Signaling_Pathway Oleamide Oleamide FAAH FAAH (Inhibition) Oleamide->FAAH Inhibits CB1_Receptor CB1 Receptor (Agonism) Oleamide->CB1_Receptor Activates GABA_A_Receptor GABA-A Receptor (Allosteric Modulation) Oleamide->GABA_A_Receptor Modulates Serotonin_Receptors 5-HT Receptors (Modulation) Oleamide->Serotonin_Receptors Modulates Anandamide Anandamide (Increased) FAAH->Anandamide Degrades Anandamide->CB1_Receptor Activates Behavioral_Effects Behavioral Effects (Sedation, Analgesia, Anxiolysis) CB1_Receptor->Behavioral_Effects GABA_A_Receptor->Behavioral_Effects Serotonin_Receptors->Behavioral_Effects Dopamine_D2_Receptor Dopamine D2 Receptor (Antagonism Implied) Dopamine_D2_Receptor->Behavioral_Effects Experimental_Workflow A Animal Acclimation (Housing & Environment Control) C Randomization of Animals (Control vs. Treatment Groups) A->C B Preparation of this compound/Oleamide (Solvent & Concentration Control) D Drug Administration (Consistent Route & Timing) B->D C->D E Behavioral Testing (Standardized Protocol) D->E F Data Collection & Analysis (Blinded Scoring if Manual) E->F G Apparatus Cleaning (Between Trials) E->G Next Animal G->E Next Animal Troubleshooting_Flowchart Start High Variability in Results Q1 Are you using plastic labware? Start->Q1 A1_Yes Implement glass/rinsed equipment. Run appropriate vehicle controls. Q1->A1_Yes Yes Q2 Is animal handling consistent? Q1->Q2 No A1_Yes->Q2 A2_No Standardize handling procedures. Use a single experimenter. Q2->A2_No No Q3 Are environmental conditions stable? Q2->Q3 Yes A2_No->Q3 A3_No Control for noise, light, and temperature. Q3->A3_No No End Re-evaluate Protocol Q3->End Yes A3_No->End

References

Linoleamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for linoleamide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least four years.[1][2]

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound in organic solvents such as ethanol, DMSO, or dimethylformamide should be purged with an inert gas and stored at -20°C.[2][3] It is recommended to use these solutions within a month.[4] Aqueous solutions are not recommended for storage for more than one day.[2]

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in organic solvents such as ethanol (>22 mg/ml), DMSO (>20 mg/ml), and dimethylformamide (DMF, >14 mg/ml).[1][2] It is sparingly soluble in aqueous buffers like PBS (pH 7.2) at less than 50 µg/ml.[1]

Q4: What are the primary degradation pathways for this compound?

A4: As an unsaturated fatty acid amide, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, particularly at elevated temperatures, to yield linoleic acid and ammonia.[5][6][7] This reaction is generally slow at neutral pH and ambient temperature.[8][9]

  • Oxidation: The two cis double bonds in the linoleyl group are prone to oxidation, especially when exposed to air (autoxidation).[10][11] This can lead to the formation of various oxidation products and potential crosslinking.[10]

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure solid this compound is stored at -20°C and solutions are fresh. For solutions in organic solvents, purge with an inert gas before sealing and storing at -20°C.[2][3] Use aqueous solutions within the same day of preparation.[2]
Oxidation of this compound.Handle this compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when in solution.[12][13] Avoid repeated freeze-thaw cycles of solutions.
Low solubility in aqueous media Inherent low aqueous solubility of fatty acid amides.For biological experiments, first dissolve this compound in a minimal amount of an organic solvent like DMSO or ethanol, and then make further dilutions into the aqueous buffer.[1][3] Be mindful that organic solvents may have physiological effects.[3]
Precipitation of this compound in aqueous buffer Exceeding the solubility limit.Do not exceed the recommended sparingly soluble concentration in aqueous buffers (<50 µg/ml for PBS, pH 7.2).[1] Consider using a carrier like BSA for fatty acids in aqueous media.[14]
Unexpected peaks in analytical chromatography (e.g., LC-MS, GC) Presence of degradation products (hydrolysis or oxidation products).Review storage and handling procedures. Perform a stability study under your experimental conditions to identify potential degradants. Use validated stability-indicating analytical methods.
Contamination from plasticware.When working with organic solutions of this compound, always use glass, stainless steel, or teflon labware. Avoid plastic pipette tips and tubes as plasticizers can leach into the solvent.[12][13]

Stability Data Summary

Parameter Condition Recommendation/Observation References
Solid Form Storage -20°CStable for ≥ 4 years.[1][2]
Organic Solution Storage -20°C in a sealed glass container under inert gas.Recommended for short-term storage (up to 1 month for DMSO or ethanol solutions).[3][4][12]
Aqueous Solution Storage On ice.Use within 12 hours of preparation.[3]
pH Sensitivity Acidic or basic conditions, especially with heat.Can lead to hydrolysis of the amide bond.[5][6]
Oxidative Stability Exposure to air/oxygen.The polyunsaturated chain is susceptible to oxidation.[10][11]

Experimental Protocols

Protocol: Assessment of this compound Stability by LC-MS

This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.

1. Objective: To determine the degradation of this compound over time when exposed to specific conditions (e.g., temperature, pH, light).

2. Materials:

  • This compound
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • Formic acid (for mobile phase modification)
  • Buffers of desired pH
  • Calibrated stability chambers or incubators
  • Autosampler vials
  • LC-MS system (e.g., UPLC coupled with a Q-TOF mass spectrometer)

3. Method:

  • Sample Preparation:
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in ethanol).
  • Dilute the stock solution with the desired test buffer (e.g., PBS at pH 5, 7.4, and 9) to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).
  • Incubation:
  • Aliquot the prepared samples into vials for each time point and condition.
  • For temperature stability, place vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C).
  • For photostability, expose a set of samples to a controlled light source, while keeping a control set in the dark.
  • Time Points:
  • Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The initial time point (T=0) serves as the baseline.
  • LC-MS Analysis:
  • Use a suitable C18 reverse-phase column.
  • Employ a gradient elution method, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[15]
  • Set the mass spectrometer to detect the parent ion of this compound and potential degradation products (e.g., linoleic acid).
  • Data Analysis:
  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the T=0 sample.
  • Identify and quantify any major degradation products that appear over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) prep_samples Dilute in Test Buffers (Varying pH) prep_stock->prep_samples temp Temperature (4°C, 25°C, 40°C) prep_samples->temp Expose to Conditions light Light Exposure (vs. Dark Control) prep_samples->light Expose to Conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) temp->sampling light->sampling lcms LC-MS Analysis sampling->lcms data Data Interpretation (% Remaining, Degradants) lcms->data

Caption: Workflow for assessing this compound stability.

signaling_pathway cluster_cell Cellular Environment cluster_downstream Downstream Signaling faa Fatty Acid Amides (e.g., this compound) receptor Receptors (e.g., GPCRs, Ion Channels) faa->receptor Binds degradation Degradation (e.g., by FAAH) faa->degradation Inactivation second_messengers Second Messengers (e.g., cAMP, Ca2+) receptor->second_messengers Activates kinases Kinase Cascades second_messengers->kinases transcription Transcription Factors kinases->transcription response Physiological Response (e.g., Neuromodulation, Anti-inflammation) transcription->response Leads to

Caption: Conceptual signaling pathway for fatty acid amides.

References

Addressing analytical challenges in Linoleamide quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Linoleamide Quantification

Welcome to the technical support center for this compound quantification. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common analytical challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the quantification of this compound.

Question: Why is my this compound signal intensity low or non-existent?

Answer: Low signal intensity is a frequent challenge and can stem from several factors throughout the analytical workflow. Here are the primary causes and solutions:

  • Inefficient Extraction: this compound may be poorly recovered from the sample matrix.

    • Solution: Optimize your extraction protocol. For plasma or tissue, liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) with a C18 or mixed-mode cartridge can be effective.[1][2][3] Ensure the pH of the sample is optimized prior to extraction to ensure this compound is in a neutral state for better partitioning into organic solvents.

  • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of this compound in the mass spectrometer source.[4][5]

    • Solution: Improve sample clean-up. Use phospholipid removal plates or more rigorous SPE washing steps. Diluting the sample can also mitigate matrix effects, though this may compromise detection limits. Additionally, ensure chromatographic separation is sufficient to resolve this compound from major interfering compounds.

  • Analyte Degradation: this compound, being an amide, can be susceptible to enzymatic or chemical hydrolysis, especially at extreme pH values or if samples are improperly stored.[6]

    • Solution: Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term stability. Add enzyme inhibitors, such as a FAAH inhibitor, if enzymatic degradation is suspected.[7][8][9] Ensure the final extract is stored in an appropriate solvent and temperature.

  • Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or insufficient collision energy will result in a poor signal.

    • Solution: Optimize MS/MS parameters by infusing a standard solution of this compound. Determine the most abundant and stable precursor ion (e.g., [M+H]+) and its most sensitive product ions. Perform a collision energy optimization to maximize the fragment intensity.

Question: I'm observing poor chromatographic peak shape (tailing, fronting, or splitting). What's the cause?

Answer: Poor peak shape can compromise integration and reduce the accuracy of quantification.[10][11]

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to active sites that cause peak tailing.[11]

    • Solution: Use a guard column to protect the analytical column. Implement a robust column washing procedure between runs, including a strong solvent wash (e.g., isopropanol). If the problem persists, the column may need to be replaced.[12]

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion and splitting.[11]

    • Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.[13]

  • Secondary Interactions: this compound may interact with active sites on the silica backbone of the column.

    • Solution: Add a small amount of a modifier like formic acid (0.1%) to the mobile phase to suppress silanol interactions. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can lead to peak broadening.[11]

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly tightened to avoid dead volume.

Question: My results are not reproducible and show high variability. What should I check?

Answer: High variability can undermine the reliability of your data. The use of a suitable internal standard is critical to correct for this.[14]

  • Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.

    • Solution: Automate sample preparation where possible.[1] Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Add the internal standard at the very beginning of the sample preparation process to account for variability in extraction recovery.[14]

  • Internal Standard Issues: The chosen internal standard may not be behaving similarly to this compound.

    • Solution: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d4). If unavailable, a structurally similar fatty acid amide that is not present in the sample can be used.[14][15]

  • Instrument Instability: Fluctuations in the LC pumps or MS detector can cause variable results.

    • Solution: Ensure the LC system is delivering a stable flow rate and gradient. Check for leaks.[16] Allow the mass spectrometer to stabilize sufficiently before starting the analysis. Monitor system suitability by injecting a standard sample periodically throughout the run.[17]

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard for this compound quantification? A1: The gold standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) this compound. It has nearly identical chemical properties and chromatographic behavior, ensuring it effectively corrects for matrix effects and variations in sample processing and instrument response.[14] If a labeled standard is not available, a close structural analog (e.g., another fatty acid amide with a different chain length that is not endogenously present) is the next best choice.[18]

Q2: How can I minimize matrix effects when analyzing this compound in plasma? A2: Matrix effects, particularly from phospholipids, are a major challenge in plasma analysis.[4][5] Effective strategies include:

  • Selective Sample Preparation: Use techniques specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates or Phree™ Phospholipid Removal solutions.

  • Optimized Chromatography: Use a sufficiently long gradient to ensure that this compound elutes in a region free from major phospholipid clusters.

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for unavoidable matrix effects, as both the analyte and the standard will be suppressed or enhanced to a similar degree.[14]

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound? A3: For quantification by tandem mass spectrometry (LC-MS/MS) in positive ion mode, this compound is typically monitored as its protonated precursor, [M+H]⁺. The exact m/z will be calculated based on its chemical formula (C₁₈H₃₅NO). Common transitions involve the neutral loss of ammonia or water and fragmentation of the fatty acid chain. It is crucial to experimentally determine the optimal precursor and product ions, as well as the collision energy, using a pure standard on your specific instrument.

Q4: Is derivatization necessary for this compound analysis? A4: For LC-MS analysis, derivatization is generally not required as this compound can be ionized effectively using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[19] However, if you are using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the molecule.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for this compound from Plasma

Technique Average Recovery (%) Throughput Matrix Effect Reduction Key Advantage
Protein Precipitation (PPT) 70-85% High Low Simple and fast
Liquid-Liquid Extraction (LLE) 85-95% Medium Medium High recovery, clean extract
Solid-Phase Extraction (SPE) 90-105% Medium High Highly selective, very clean extract

| HybridSPE®-Phospholipid | 95-105% | High | Very High | Combines PPT with phospholipid removal |

Table 2: Typical UPLC-MS/MS Parameters for this compound Quantification

Parameter Typical Setting
Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.4 - 0.6 mL/min
Gradient Start at 40-50% B, ramp to 95-100% B over 5-10 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺

| Typical LOQ | Low ng/mL to high pg/mL in plasma |

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Thaw plasma samples on ice. To a 100 µL aliquot of plasma, add 10 µL of the internal standard (e.g., this compound-d4 at 100 ng/mL). Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar impurities.

    • Wash 2: Pass 1 mL of methanol to remove non-polar impurities like phospholipids.

  • Elution: Elute the this compound and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex thoroughly and transfer to an autosampler vial for analysis.

Protocol 2: UPLC-MS/MS Quantification Method

  • LC System: An ultra-performance liquid chromatography (UPLC) system.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, maintained at 40°C.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 50% B

    • 0.5-4.0 min: Linear ramp from 50% to 98% B

    • 4.0-5.0 min: Hold at 98% B

    • 5.1-6.0 min: Return to 50% B and equilibrate

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A tandem quadrupole mass spectrometer with an ESI source.

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • MRM Transitions: Monitor the optimized precursor > product ion transitions for both this compound and its internal standard.

Visualizations

experimental_workflow sample 1. Sample Collection (Plasma, Tissue) is_add 2. Add Internal Standard (IS) sample->is_add extract 3. Sample Extraction (SPE or LLE) is_add->extract cleanup 4. Wash & Elute extract->cleanup dry 5. Evaporation cleanup->dry recon 6. Reconstitution dry->recon lcms 7. UPLC-MS/MS Analysis recon->lcms data 8. Data Processing (Integration & Quantification) lcms->data

Caption: General experimental workflow for this compound quantification.

troubleshooting_low_recovery start_node Problem: Low Signal/Recovery q1 Is IS signal also low? start_node->q1 a1_yes Issue is likely post-extraction: - Ion suppression (Matrix Effect) - MS sensitivity issue - Degradation in autosampler q1->a1_yes Yes a1_no Issue is likely pre-extraction: - Inefficient extraction (wrong pH/solvent) - Analyte degradation during prep - Pipetting/dilution error q1->a1_no No q2 Did you optimize extraction? a1_no->q2 a2_yes Consider stability issues. Check sample storage and processing temperatures. q2->a2_yes Yes a2_no Re-evaluate extraction method. Test different solvents (LLE) or sorbents/washes (SPE). q2->a2_no No

Caption: Troubleshooting logic for low this compound signal or recovery.

faah_pathway substrate This compound enzyme FAAH Enzyme (Fatty Acid Amide Hydrolase) substrate->enzyme products Linoleic Acid + Ammonia enzyme->products Hydrolysis inhibitor FAAH Inhibitors inhibitor->enzyme Inhibition

Caption: Metabolic pathway showing FAAH-mediated degradation of this compound.

References

Validation & Comparative

Differentiating the Effects of Linoleamide and Other N-acylethanolamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Linoleamide (LNA) and other prominent N-acylethanolamines (NAEs), including Anandamide (AEA), Oleoylethanolamide (OEA), and Palmitoylethanolamide (PEA). While extensive research has elucidated the roles of AEA, OEA, and PEA in various physiological processes, the specific effects of LNA remain less characterized. This document summarizes the current understanding of these molecules, presenting available experimental data and outlining detailed methodologies for their comparative assessment.

Introduction to N-acylethanolamines (NAEs)

N-acylethanolamines are a class of endogenous lipid signaling molecules derived from the fatty acylation of phosphatidylethanolamine. They are involved in a wide array of physiological processes, including neurotransmission, inflammation, appetite regulation, and pain perception. The biological activity of an NAE is largely determined by the nature of its fatty acyl group. This guide focuses on comparing the effects of this compound, derived from the omega-6 fatty acid linoleic acid, with the more extensively studied NAEs:

  • Anandamide (AEA): An endocannabinoid that interacts with cannabinoid receptors.

  • Oleoylethanolamide (OEA): A regulator of satiety and fat metabolism, primarily acting through PPARα.

  • Palmitoylethanolamide (PEA): Known for its anti-inflammatory and analgesic properties.

Comparative Biological Effects and Mechanisms of Action

The biological functions of NAEs are mediated through their interaction with various receptors and enzymes. A direct quantitative comparison of LNA with other NAEs is hampered by a lack of specific experimental data for LNA. However, based on the known targets of other NAEs, a comparative framework can be established.

Receptor Interactions

NAEs exert their effects by binding to a variety of receptors, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels.

Table 1: Comparison of Receptor Affinities and Potencies of NAEs

NAECB1 Receptor Affinity (Ki)CB2 Receptor Affinity (Ki)PPARα Activation (EC50)GPR55 Activation (EC50)TRPV1 Activation (EC50)
This compound (LNA) Data not availableData not availableData not availableData not availableData not available
Anandamide (AEA) ~89 nM~371 nMInactive~18 nM~1-10 µM
Oleoylethanolamide (OEA) InactiveInactive~120 nM~440 nMPotentiates capsaicin effects
Palmitoylethanolamide (PEA) InactiveInactive~3 µM~4 nMPotentiates capsaicin effects

Note: The presented values are approximations derived from various sources and may differ based on the experimental setup. The lack of data for this compound highlights a significant knowledge gap.

One study has shown that this compound can induce increases in cytosolic free Ca2+ concentrations in Madin Darby canine kidney (MDCK) tubular cells in a concentration-dependent manner, with an EC50 of 20 µM. This effect was found to be independent of inositol-1,4,5-trisphosphate (IP3) generation, suggesting a mechanism involving the release of calcium from the endoplasmic reticulum and subsequent capacitative calcium entry. However, the specific receptors mediating this effect were not identified.

Enzymatic Regulation

The cellular levels of NAEs are tightly regulated by the activity of synthesizing and degrading enzymes. The primary enzyme responsible for the degradation of many NAEs is Fatty Acid Amide Hydrolase (FAAH).

Table 2: Comparison of FAAH Inhibition by NAEs

NAEFAAH Inhibition (IC50)
This compound (LNA) Data not available
Anandamide (AEA) Substrate
Oleoylethanolamide (OEA) Substrate
Palmitoylethanolamide (PEA) Substrate

*Note: All listed NAEs are substrates for FAAH, meaning they are broken down by this enzyme. Their

Unveiling the Hypnotic Properties of Linoleamide: A Comparative Guide to its Validation in Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This publication provides a comprehensive comparison of the hypnotic effects of linoleamide and related fatty acid amides, with a focus on their validation using knockout mouse models. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for sleep disorders.

This compound, an endogenous fatty acid amide, has demonstrated sleep-inducing properties. However, the precise molecular mechanisms underpinning its hypnotic effects remain an area of active investigation. To elucidate these pathways and validate the therapeutic potential of this compound and similar compounds, researchers have turned to knockout mouse models, which allow for the targeted investigation of specific gene function.

This guide will objectively compare the performance of fatty acid amides in wild-type versus knockout mice, presenting key experimental data in clearly structured tables. Detailed methodologies for the pivotal experiments are provided to ensure reproducibility and facilitate further research.

Comparative Analysis of Hypnotic Effects in Knockout Mouse Models

The hypnotic effects of fatty acid amides, such as oleamide (a structural analog of this compound), are often evaluated by measuring sleep latency (time to fall asleep) and sleep duration. Knockout mouse models lacking specific receptors or enzymes involved in the endocannabinoid system have been instrumental in dissecting the mechanism of action of these compounds.

Compound Knockout Model Key Findings Reference
OleamideCB1 Receptor Knockout (CB1-/-)Cannabinoid-like effects such as hypolocomotion and hypothermia were still observed, suggesting that not all of oleamide's CNS effects are mediated by the CB1 receptor.[1] The ability of oleamide to induce sleep in these mice was not fully reported, highlighting a gap in the current understanding.[1][1]
Endocannabinoids (Anandamide and 2-AG)CB1 Receptor Knockout (CB1-/-)CB1 knockout mice exhibit altered sleep patterns, including reduced sleep duration, indicating a role for the endocannabinoid system in sleep regulation.[2][3][2][3][4][5]
Oleamide and AnandamideFatty Acid Amide Hydrolase (FAAH) Knockout (FAAH-/-)FAAH knockout mice, which have elevated levels of oleamide and anandamide, show increased slow-wave sleep compared to wild-type littermates.[6] This supports the role of these fatty acid amides as sleep modulators.[6][6][7]

Experimental Protocols

Assessment of Hypnotic Effects in Mice

A common method to assess the hypnotic effects of a compound is to measure its impact on pentobarbital-induced sleep time.

Objective: To determine if the test compound potentiates the hypnotic effect of a sub-hypnotic dose of pentobarbital.

Materials:

  • Male albino mice (20-30g)

  • Test compound (e.g., this compound)

  • Pentobarbital sodium

  • Vehicle (e.g., saline, DMSO)

  • Animal cages

  • Stopwatches

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 1°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly divide the mice into experimental groups (e.g., vehicle control, positive control, and test compound groups).

  • Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Pentobarbital Injection: After a set period (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital sodium (e.g., 30 mg/kg, i.p.) to all mice.

  • Observation: Immediately after pentobarbital injection, place each mouse in an individual observation cage.

  • Data Collection: Record the following parameters:

    • Onset of Sleep (Sleep Latency): The time from pentobarbital injection to the loss of the righting reflex. The righting reflex is lost when the mouse does not attempt to correct its posture after being placed on its back.

    • Duration of Sleep: The time from the loss to the recovery of the righting reflex. The righting reflex is considered recovered when the mouse can right itself three times within 30 seconds.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the groups.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Administration cluster_1 Potential Cellular Mechanisms cluster_2 Physiological Outcome This compound This compound ER Endoplasmic Reticulum This compound->ER Acts on PLC Phospholipase C This compound->PLC May involve CB1R CB1 Receptor This compound->CB1R Potential interaction GABAaR GABAA Receptor This compound->GABAaR Potential interaction Ca_release Ca2+ Release ER->Ca_release Induces Hypnotic_Effect Hypnotic Effect (Increased Sleep) Ca_release->Hypnotic_Effect IP3 IP3 Pathway PLC->IP3 CB1R->Hypnotic_Effect GABAaR->Hypnotic_Effect

Caption: Proposed signaling pathways for this compound's hypnotic effects.

G start Start acclimatize Acclimatize Mice start->acclimatize group Randomly Assign to Groups (WT vs. Knockout) acclimatize->group administer Administer this compound or Vehicle group->administer observe Observe for Hypnotic Effects (Sleep Latency & Duration) administer->observe data Collect and Analyze Data observe->data end End data->end

Caption: Experimental workflow for validating hypnotic effects in knockout mice.

References

Linoleamide's Interaction with Cannabinoid Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of linoleamide's cross-reactivity with cannabinoid receptors (CB1 and CB2) relative to other well-established cannabinoid ligands. The information is supported by available experimental data and detailed experimental protocols to assist in research and drug development endeavors.

This compound (N-linoleoylethanolamine) is an endogenous fatty acid amide that belongs to the family of N-acylethanolamines, which also includes the endocannabinoid anandamide. While structurally similar to anandamide, this compound exhibits a distinct pharmacological profile at cannabinoid receptors.

Binding Affinity and Functional Activity

Experimental evidence indicates that this compound possesses low binding affinity for both CB1 and CB2 receptors. One study focusing on analogues of anandamide reported that replacing the arachidonyl tail with a linoleyl group results in compounds with low affinities for both cannabinoid receptors[1].

Due to the limited availability of specific quantitative binding data for this compound, this guide includes data for 2-linoleoylglycerol (2-LG), a structurally related endogenous lipid, which has been characterized as a partial agonist at the CB1 receptor[2][3][4]. This can serve as a proxy to understand the potential functional activity of this compound.

For comparative purposes, the binding affinities (Ki) and functional activities (EC50) of well-characterized cannabinoid receptor ligands are presented below.

CompoundReceptorBinding Affinity (Ki) (nM)Functional Activity (EC50) (nM)Efficacy
This compound CB1Low Affinity[1]--
CB2Low Affinity[1]--
2-Linoleoylglycerol (2-LG) CB1-16,600[2]Partial Agonist[2][3][4]
CB2---
Anandamide (AEA) CB18957[2]Partial Agonist[5][6]
CB2371-Weak Agonist[7]
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) CB110-Partial Agonist[5]
CB22.9-Partial Agonist[5]
CP55,940 CB10.931.3[8]Full Agonist[9]
CB20.681.3[8]Full Agonist[9]
WIN55,212-2 CB11.9-Agonist
CB20.28-Agonist

Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates greater potency. The efficacy describes the maximal response a ligand can produce.

Signaling Pathways and Experimental Workflows

The interaction of ligands with cannabinoid receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a typical experimental workflow for assessing ligand-receptor interactions.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB_Receptor Cannabinoid Receptor (CB1 or CB2) G_Protein G-protein (αβγ) CB_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ligand This compound or other Cannabinoid Ligand Ligand->CB_Receptor Binds to cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to Experimental Workflow for Ligand-Receptor Interaction start Start prep_membranes Prepare cell membranes expressing CB1 or CB2 receptors start->prep_membranes radioligand_binding Radioligand Binding Assay (Determine Ki) prep_membranes->radioligand_binding functional_assay Functional Assay (e.g., GTPγS or cAMP assay) (Determine EC50 and Emax) prep_membranes->functional_assay data_analysis Data Analysis and Curve Fitting radioligand_binding->data_analysis functional_assay->data_analysis conclusion Conclusion on Ligand Properties (Affinity, Potency, Efficacy) data_analysis->conclusion

References

Validating the role of Linoleamide in sleep homeostasis using genetic models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Validating the Role of Linoleamide (Oleamide) in Sleep Homeostasis Using Genetic Models

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound's (more commonly known in sleep research as Oleamide) performance in regulating sleep homeostasis, with a focus on validation using genetic models. We present supporting experimental data, detailed methodologies, and visual diagrams of the key pathways and workflows.

Introduction to this compound (Oleamide) and Sleep Homeostasis

This compound, an endogenous fatty acid amide, has been identified as a potent sleep-inducing molecule. It was first isolated from the cerebrospinal fluid of sleep-deprived cats and has been shown to induce physiological sleep in various animal models. Its structural similarity to the endocannabinoid anandamide suggests a potential interaction with the endocannabinoid system to modulate sleep-wake cycles. Validating its precise role and mechanism of action is crucial for considering it as a potential therapeutic target for sleep disorders.

Genetic Validation: The Fatty Acid Amide Hydrolase (FAAH) Knockout Model

The primary enzyme responsible for the degradation of this compound and other bioactive fatty acid amides, including the endocannabinoid anandamide, is Fatty Acid Amide Hydrolase (FAAH). Therefore, a genetic knockout model of the FAAH gene (FAAH -/-) provides an invaluable tool to study the effects of elevated endogenous this compound levels on sleep homeostasis.

Studies using FAAH -/- mice have demonstrated that the absence of this enzyme, and consequently the increased levels of fatty acid amides, leads to significant alterations in sleep architecture.[1][2]

Comparative Analysis of Sleep Parameters in FAAH Genetic Models

The following table summarizes the key findings from studies on FAAH -/- mice, comparing their sleep patterns to wild-type (FAAH +/+) and heterozygous (FAAH +/-) littermates under baseline conditions.

ParameterWild-Type (+/+)Heterozygous (+/-)FAAH Knockout (-/-)Key Finding
Total Slow-Wave Sleep (SWS) LowerIntermediateHigherFAAH -/- mice exhibit a significant increase in SWS, particularly during their resting phase, suggesting a role for fatty acid amides in promoting deep sleep.[2]
SWS Episode Intensity (EEG Power) LowerIntermediateHigherThe episodes of SWS in FAAH -/- mice are more intense, as measured by EEG power in the 2.75 – 4.5 Hz frequency band.[1]
REM Sleep No significant differenceNo significant differenceNo significant differenceBaseline REM sleep appears largely unaffected by the absence of FAAH.[2]
Wakefulness HigherIntermediateLowerConsistent with increased SWS, FAAH -/- mice show a reduction in wakefulness during their rest period.[3]
Homeostatic Response to Sleep Deprivation IntactIntactIntactAll genotypes show a rebound in SWS and REM sleep after sleep deprivation, indicating that the fundamental homeostatic sleep mechanisms are not disrupted in FAAH -/- mice.[2]

Comparison with Alternative Sleep-Regulating Molecules

The effects observed in the FAAH -/- model are likely due to the accumulation of multiple substrates of the FAAH enzyme. This provides a basis for comparison with other sleep-regulating systems.

Molecule/SystemPrimary MechanismEffect on SleepGenetic Model Relevance
This compound (Oleamide) Putative CB1 receptor modulation; other potential targets (e.g., GABA-A receptors)[4]Induces SWS, reduces sleep latency.[4]Elevated levels in FAAH -/- mice correlate with increased SWS.[1][2]
Anandamide (Endocannabinoid) Direct CB1 receptor agonist.[5]Promotes NREM and REM sleep.[3]Also elevated in FAAH -/- mice, contributing to the observed sleep phenotype.[6]
Pharmacological FAAH Inhibitors (e.g., URB597, PF3845) Blocks FAAH activity, increasing multiple fatty acid amides.[7][8]Can increase NREM sleep time and stability.[3]Mimics the genetic knockout, allowing for acute vs. chronic effect studies.[9]
Dual Orexin Receptor Antagonists (e.g., Suvorexant) Blocks orexin receptors, suppressing wakefulness.Promotes both sleep onset and maintenance.Acts on a distinct, well-validated sleep-wake pathway.
Melatonin Agonist at MT1 and MT2 receptors in the suprachiasmatic nucleus.Regulates circadian rhythm and promotes sleep onset.Acts on the circadian system, which interacts with the homeostatic system.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of these findings. Below is a summary of the standard protocol for assessing sleep in the FAAH -/- mouse model.

Protocol: EEG/EMG Implantation and Sleep Recording in Mice
  • Animal Model : FAAH -/- mice and their wild-type (+/+) and heterozygous (+/-) littermates are used for direct comparison.[2]

  • Surgical Implantation :

    • Mice are anesthetized (e.g., with Ketamine/Xylazine).

    • Stainless steel screws are implanted into the skull over the frontal and parietal cortices to serve as electroencephalogram (EEG) electrodes.

    • Teflon-coated stainless steel wires are inserted into the nuchal (neck) muscles to serve as electromyogram (EMG) electrodes.

    • The electrode assembly is secured to the skull with dental cement.

    • A post-operative recovery period of at least one week is allowed.[2]

  • Acclimation and Recording :

    • Following recovery, mice are housed individually in recording chambers and connected to a recording cable via a slip ring to allow free movement.

    • An acclimation period of several days is necessary for the mice to adjust to the tethered recording setup.

    • EEG and EMG signals are continuously recorded for a 24-hour baseline period, followed by a period of sleep deprivation (e.g., 8 hours) and a subsequent recovery period.[2]

  • Data Analysis :

    • The recorded signals are digitally filtered and analyzed in epochs (e.g., 10-30 seconds).

    • Vigilance states (Wake, NREM/SWS, REM) are scored based on the characteristic patterns of the EEG (amplitude and frequency) and EMG (muscle tone) signals.

    • Quantitative analysis includes calculating the total time spent in each state, the duration and number of bouts for each state, and the EEG power spectrum (e.g., using Fast Fourier Transform) to assess sleep intensity (delta power for SWS).[1]

Mandatory Visualizations

Signaling Pathway of this compound (Oleamide) in Sleep Regulation

Linoleamide_Signaling_Pathway cluster_0 Endogenous Regulation cluster_2 Downstream Signaling & Effect This compound This compound (Oleamide) FAAH FAAH Enzyme This compound->FAAH Degradation CB1R CB1 Receptor (Presynaptic) This compound->CB1R Modulates (Putative) Anandamide Anandamide (AEA) Anandamide->FAAH Degradation Anandamide->CB1R Activates FAAH_KO FAAH Knockout (Genetic Model) FAAH_KO->FAAH Blocks FAAH_Inhibitor FAAH Inhibitor (e.g., PF3845) FAAH_Inhibitor->FAAH Inhibits Sleep_Promotion Sleep Promotion (Increased SWS) CB1R->Sleep_Promotion Leads to

Caption: Proposed signaling pathway for this compound (Oleamide) in sleep regulation.

Experimental Workflow for Validating this compound's Role

Experimental_Workflow cluster_setup Phase 1: Animal Preparation cluster_recording Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Comparison A Select Mouse Groups (FAAH +/+, +/-, -/-) B Surgical Implantation of EEG/EMG Electrodes A->B C Post-Operative Recovery (>1 week) B->C D Acclimation to Recording Chambers C->D E 24h Baseline Sleep Recording D->E F Sleep Deprivation (e.g., 8 hours) E->F G 16h Recovery Sleep Recording F->G H Score Vigilance States (Wake, SWS, REM) G->H I Quantify Sleep Parameters (Duration, Bouts, Latency) H->I J EEG Spectral Analysis (Delta Power) H->J K Compare Data Across Genotypes I->K J->K

Caption: Experimental workflow for sleep analysis in FAAH knockout mice.

Conclusion

The use of FAAH -/- mice as a genetic model strongly supports the role of endogenous fatty acid amides, including this compound (Oleamide), in the homeostatic regulation of sleep. The primary effect observed is an increase in the amount and intensity of slow-wave sleep, without disrupting the fundamental homeostatic response to sleep loss. The mechanism appears to be at least partially mediated by the endocannabinoid system, specifically the CB1 receptor. These findings validate this compound as a molecule of interest in sleep science and suggest that the FAAH enzyme could be a strategic target for the development of novel therapeutics for sleep disorders characterized by insufficient deep sleep. Further research using more specific genetic models, such as knockouts for putative this compound receptors, will be necessary to fully elucidate its unique contribution to sleep modulation.

References

Safety Operating Guide

Proper Disposal of Linoleamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before handling linoleamide, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1] In case of accidental contact, wash the affected skin area thoroughly with soap and water.[3][4] If eye contact occurs, flush with copious amounts of water.

Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2]

Spill Procedures: In the event of a spill, avoid generating dust.[5] The spilled material should be absorbed with an inert material like sand or clay and placed in a sealed, non-leaking container for disposal.[1] The spill area should then be decontaminated.[5]

Step-by-Step Disposal Plan

The primary principle for managing laboratory waste is to have a disposal plan in place before beginning any procedure.[6] Waste minimization should always be a priority.[7] This can be achieved by ordering only the necessary quantities of chemicals and reducing the scale of experiments.[7]

1. Waste Determination: The first step is to determine if the this compound waste is hazardous. A waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] If the this compound is mixed with other chemicals, the resulting mixture may be classified as hazardous. When in doubt, it is always best to treat the waste as hazardous.

2. Containerization:

  • Use a container that is compatible with this compound and is in good condition with a secure screw cap.[6][8] Plastic containers are often preferred.[7]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

  • The container must be kept closed except when adding waste.[6][7]

3. Labeling:

  • Properly label the waste container with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name ("this compound").[7]

  • Indicate the date when waste was first added to the container.[7]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][8]

  • The SAA must be inspected weekly for any leaks.[8]

  • Do not store incompatible chemicals together. For instance, acids should be stored separately from bases.[8]

5. Disposal Request: Once the waste container is full or has been in the SAA for up to 12 months, contact your institution's Environmental Health and Safety (EHS) department for pickup.[7]

Disposal Options Summary

The appropriate disposal route for this compound depends on its specific properties and local regulations. The following table summarizes the general disposal options for laboratory chemicals.

Disposal OptionCriteria and Considerations
Institutional Hazardous Waste Program This is the most common and recommended method for laboratory chemical waste. Your institution's EHS department will manage the offsite treatment, recycling, or disposal in a safe and compliant manner.[7][9]
Trash Disposal Only for non-hazardous solid waste. The chemical must not be flammable, corrosive, reactive, or toxic. It should not be a carcinogen or pose a threat to human or environmental health.[10] Always check with your EHS office before disposing of any chemical in the regular trash.
Sanitary Sewer Disposal This option is highly restricted and generally not recommended for hazardous chemicals.[7] It may be permissible for small quantities of non-hazardous, water-soluble substances with a neutral pH.[9][10] However, many institutions prohibit the drain disposal of any hazardous chemicals.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Treat as Non-Hazardous Waste is_hazardous->non_hazardous No hazardous Treat as Hazardous Waste is_hazardous->hazardous Yes/Unsure trash_disposal Trash Disposal (Check local regulations) non_hazardous->trash_disposal containerize 1. Select Compatible Container hazardous->containerize end End: Waste Disposed trash_disposal->end ehs_disposal Contact EHS for Pickup ehs_disposal->end label 2. Label Container Correctly containerize->label store 3. Store in Satellite Accumulation Area label->store store->ehs_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By following these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management policies and procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linoleamide
Reactant of Route 2
Reactant of Route 2
Linoleamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.